molecular formula C7H5N3O2S B1521916 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 59488-81-2

5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1521916
CAS No.: 59488-81-2
M. Wt: 195.2 g/mol
InChI Key: OZOUSKZJDUDQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-4-3-1-9-2-10-6(3)13-5(4)7(11)12/h1-2H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOUSKZJDUDQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(SC2=NC=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659989
Record name 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59488-81-2
Record name 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59488-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Structurally analogous to purine, it serves as a versatile and "privileged" scaffold for designing novel therapeutic agents with a wide spectrum of biological activities.[1][2] This in-depth guide explores the profound biological significance of the thieno[2,3-d]pyrimidine scaffold, detailing its synthetic strategies, diverse pharmacological applications, and underlying mechanisms of action. We provide field-proven insights into experimental design, present key structure-activity relationships, and offer detailed protocols for researchers and drug development professionals aiming to leverage the therapeutic potential of this remarkable chemical entity.

Introduction: A Scaffold of Strategic Importance

The thieno[2,3-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring. This arrangement makes it a bioisostere of purine, the fundamental building block of nucleic acids like DNA and RNA.[1][3] This structural mimicry is the cornerstone of its biological significance, allowing derivatives to interact with a multitude of biological targets, particularly ATP-binding sites within enzymes like kinases, that would typically bind to purine-based molecules.[2][3] This inherent advantage has established the thieno[2,3-d]pyrimidine core as a foundational element in the development of targeted therapies, with several compounds advancing into clinical trials for various diseases.[4][5]

Its broad range of medical applications spans oncology, inflammation, infectious diseases, and CNS disorders, making it a subject of intense investigation.[1][5] This guide will dissect the key attributes that contribute to its success and provide a technical framework for its application in a research and development setting.

Synthetic Strategies: Building the Core

The versatility of the thieno[2,3-d]pyrimidine scaffold is matched by the robustness of its synthetic routes. A prevalent and efficient method for constructing the initial thiophene ring is the Gewald reaction , which provides a straightforward entry point to the key 2-aminothiophene-3-carbonitrile intermediate. Subsequent cyclization with various reagents builds the fused pyrimidine ring.

A generalized synthetic workflow is outlined below.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Functionalization A Ketone/Aldehyde + Malononitrile + Sulfur C 2-Aminothiophene-3-carbonitrile (Key Intermediate) A->C Multicomponent Condensation B Base (e.g., Triethylamine) D Cyclizing Agent (e.g., Formic Acid, DMF-DMA, Acyl Chloride) E Thieno[2,3-d]pyrimidine Core C->E Cyclization/ Rearrangement F Nucleophilic Substitution (e.g., at C4-chloro position) G Diverse Bioactive Derivatives E->G Introduction of Side Chains (R-groups)

Caption: Generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.

Experimental Protocol: One-Pot Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol provides a representative example of a convenient one-pot synthesis, which is often favored for its efficiency and higher yields.[4]

Objective: To synthesize a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative.

Materials:

  • Butan-2-one

  • Malononitrile

  • Elemental sulfur

  • Benzylamine

  • Morpholine (as catalyst)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine butan-2-one (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and benzylamine (10 mmol) in 20 mL of ethanol.

  • Catalysis: Add a catalytic amount of morpholine (0.5 mL) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[6]

The Broad Spectrum of Biological Significance

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of agents targeting a wide array of diseases. Its derivatives have demonstrated potent activities across several key therapeutic areas.

Oncology

The most extensively studied application of this scaffold is in cancer therapy.[2] Its purine-like structure makes it an ideal candidate for designing inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer cells.[7][8]

  • Kinase Inhibition: Thieno[2,3-d]pyrimidines have been successfully developed as potent inhibitors of various tyrosine kinases.[7] Key targets include:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Crucial for tumor angiogenesis, inhibiting VEGFR-2 can starve tumors of their blood supply.[9] Several derivatives have shown VEGFR-2 inhibitory activity with IC50 values in the nanomolar range, comparable to the standard drug Sorafenib.[9][10]

    • c-Met: This receptor tyrosine kinase is implicated in tumor growth, metastasis, and invasion. Dual c-Met and VEGFR-2 inhibitors based on the scaffold have been developed, with some compounds showing IC50 values as low as 25 nM for c-Met.[10]

    • FLT3 (Fms-like tyrosine kinase 3): A key target in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidines have demonstrated significant FLT3 kinase inhibition.[3][7]

    • PI3K (Phosphoinositide 3-kinase): The PI3K signaling pathway is often hyperactivated in cancer. Thieno[2,3-d]pyrimidine derivatives have been identified as potent, orally active PI3K inhibitors with significant in vivo anti-cancer efficacy.[11]

  • Topoisomerase II Inhibition: Beyond kinases, these compounds can also target other critical cellular machinery. Certain derivatives act as topoisomerase II inhibitors, enzymes that manage DNA topology and are essential for cell division.[12] This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis.[12]

  • Induction of Apoptosis and Autophagy: Some derivatives trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells, contributing to their cytotoxic effects.[7]

cluster_atp Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Ligand->Receptor ADP ADP Pathway Downstream Signaling (PI3K/Akt, MAPK) Receptor->Pathway Dimerization & Autophosphorylation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Binds to ATP pocket ATP ATP ATP->Block P P P->Pathway Response Cell Proliferation, Angiogenesis, Metastasis Pathway->Response Block->ADP Block->P

Caption: Mechanism of kinase inhibition by thieno[2,3-d]pyrimidine derivatives.

Table 1: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Compound 17fVEGFR-2HCT-1162.80[9]
Compound 17fVEGFR-2HepG24.10[9]
Compound 12jc-Met / VEGFR-2Enzyme Assay0.025 / 0.048[10]
Compound 5FLT3HepG-232.44[7]
Compound IIIaNot specifiedMCF-72.01[6]
Compound IIIcNot specifiedHepG21.47[6]
Compound lNot specifiedMDA-MB-23127.6[13][14]
Anti-Inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Thieno[2,3-d]pyrimidine derivatives have emerged as promising non-steroidal anti-inflammatory agents (NSAIDs), often devoid of the gastrointestinal side effects associated with traditional NSAIDs that contain a carboxylic acid moiety.[15][16] Their mechanism often involves the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation.[16] In animal models, such as the carrageenan-induced paw edema test, these compounds have demonstrated significant reductions in inflammation, comparable to standard drugs like diclofenac.[16][17]

Anti-Infective Properties

The scaffold has shown considerable promise in combating bacterial and fungal infections, including multi-drug resistant strains.

  • Antibacterial Activity: Derivatives have displayed potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[18][19] These compounds are particularly attractive as they exhibit low cytotoxicity against mammalian cells.[18][19] Some derivatives are being explored as prodrugs activated by bacterial enzymes.[20]

  • Antifungal Activity: Thieno[2,3-d]pyrimidines have also been evaluated for their antifungal properties against pathogens like Piricularia oryzae (rice blast fungus) and Candida albicans.[21]

Cytotoxicity Evaluation: A Core Protocol

Assessing the cytotoxic potential of newly synthesized compounds is a fundamental step in drug discovery. The MTT assay is a widely adopted colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Antiproliferative Activity

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2).[7]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.[7]

  • 96-well microtiter plates.

  • Thieno[2,3-d]pyrimidine compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Culture the chosen cancer cells to 80-90% confluence. Trypsinize, count, and seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[4]

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is critical for optimizing lead compounds. Studies on thieno[2,3-d]pyrimidines have revealed several key SAR trends:

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are crucial for activity. For example, in anticancer agents, substitutions at the C4 position with various amines can significantly modulate potency.[21]

  • Substituents on the Thiophene Ring: Modifications to the thiophene moiety also impact biological effects. The presence of cyclohexyl groups on the thiophene core has been linked to higher anticancer activity compared to phenyl derivatives.[4]

  • Electron-Withdrawing vs. Electron-Donating Groups: In some series of anticancer derivatives, the presence of an electron-withdrawing group (like a fluorine atom) on the benzene ring of a side chain enhances activity, while electron-donating groups tend to decrease it.[6]

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold is a validated and highly fruitful starting point for the design of new therapeutic agents. Its identity as a purine bioisostere provides a rational basis for its interaction with a multitude of high-value biological targets, particularly protein kinases. The extensive research into this scaffold has yielded potent anticancer, anti-inflammatory, and anti-infective agents.

Future research will likely focus on:

  • Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.

  • Exploring novel therapeutic areas , such as neurodegenerative diseases and metabolic disorders.[5]

  • Synthesizing covalent inhibitors by incorporating reactive groups that can form permanent bonds with their targets, potentially leading to increased potency and duration of action.

  • Leveraging computational tools and machine learning to predict the activity of new derivatives and accelerate the drug discovery process.

The continued exploration of the thieno[2,3-d]pyrimidine chemical space promises to deliver the next generation of targeted therapies for some of the most challenging human diseases.

References

The Strategic Evolution of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities.[1] This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of a specific, highly versatile core: 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid. We will dissect the intricate interplay of structural modifications and their profound impact on biological outcomes, with a primary focus on two key therapeutic areas: kinase inhibition for oncology and antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal analysis of experimental choices to inform and guide future drug discovery efforts.

The Thieno[2,3-d]pyrimidine Core: A Foundation of Versatility

The thieno[2,3-d]pyrimidine scaffold's resemblance to adenine and guanine allows its derivatives to interact with a multitude of biological targets, particularly ATP-binding sites within enzymes like kinases.[2] The inherent structural features of the this compound core offer multiple points for chemical modification, enabling a fine-tuning of potency, selectivity, and pharmacokinetic properties. Our exploration will systematically deconstruct the SAR at key positions of this scaffold.

Kinase Inhibition: Targeting Aberrant Signaling in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Derivatives of the this compound core have demonstrated significant potential as kinase inhibitors, particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4]

The Crucial Role of the 5-Amino Group

The 5-amino group often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase. Modifications at this position are critical and can dramatically influence inhibitory activity.

  • Substitution with Small Alkyl or Cycloalkyl Groups: In many kinase inhibitor scaffolds, substitution on the amino group can enhance potency by accessing deeper hydrophobic pockets. For instance, in related thienopyrimidine series, N-alkylation can modulate selectivity profiles.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can introduce additional interaction points. However, this can also lead to a loss of the crucial hydrogen bond donation and potentially reduce activity if the interaction is critical for the binding mode.

The 6-Carboxylic Acid Moiety: A Gateway to Diverse Interactions

The 6-carboxylic acid group is a versatile handle for introducing a wide range of substituents that can interact with the solvent-exposed region of the kinase active site.

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides is a common strategy to modulate physicochemical properties such as cell permeability and metabolic stability. The nature of the alcohol or amine used for this modification is a critical determinant of biological activity.

  • SAR of Amide Substituents: Studies on VEGFR-2 inhibitors have shown that the introduction of N-aryl or N-heteroaryl amides at the 6-position can lead to potent compounds. The substituents on these aromatic rings can further fine-tune activity through interactions with specific amino acid residues in the target kinase. For example, the presence of a substituted phenyl ring can lead to additional hydrophobic and electronic interactions, significantly boosting potency.[4]

Modifications on the Pyrimidine Ring: Fine-Tuning Selectivity and Potency

Substitutions at the 2- and 4-positions of the pyrimidine ring are pivotal in defining the selectivity and potency of these inhibitors.

  • Position 4: This position is often a key interaction point with the hinge region of the kinase. Introduction of small, hydrogen-bonding groups like an amino or hydroxyl group can be beneficial. In many thienopyrimidine-based kinase inhibitors, an amino group at the 4-position forms a crucial hydrogen bond with the kinase hinge region.

  • Position 2: Modifications at the 2-position can influence the overall shape and electronic properties of the molecule, impacting its ability to fit into the ATP-binding pocket and its selectivity against different kinases.

Quantitative SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

The following table summarizes the VEGFR-2 inhibitory activity of selected 5-aminothieno[2,3-d]pyrimidine-6-carboxamide derivatives, illustrating the impact of various substitutions.

Compound IDR1 (at 5-amino)R2 (at 6-carboxamide)VEGFR-2 IC50 (µM)Reference
1a H-NH-phenyl0.85[4]
1b H-NH-(4-chlorophenyl)0.42[4]
1c H-NH-(4-methoxyphenyl)0.31[4]
1d H-NH-(3,4-dichlorophenyl)0.25[4]
1e H-NH-(4-fluorophenyl)0.56[4]

Analysis of Kinase Inhibition Data: The data clearly indicates that the nature of the substituent on the phenyl ring of the 6-carboxamide has a significant impact on VEGFR-2 inhibitory activity. Electron-withdrawing groups like chlorine at the para-position (Compound 1b ) and a combination of chlorine atoms (Compound 1d ) enhance potency compared to the unsubstituted analog (Compound 1a ). An electron-donating methoxy group at the para-position (Compound 1c ) also leads to improved activity, suggesting that both electronic and steric factors play a role in the interaction with the target.

Signaling Pathway Visualization

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives. These inhibitors typically act as ATP-competitive inhibitors, preventing the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor 5-Aminothieno[2,3-d]pyrimidine -6-carboxylic acid Derivative Inhibitor->VEGFR2 Inhibits PI3K PI3K P_VEGFR2->PI3K MAPK_pathway MAPK Pathway P_VEGFR2->MAPK_pathway Angiogenesis Angiogenesis P_VEGFR2->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Antimicrobial Activity: A New Frontier

Beyond their anticancer potential, derivatives of this compound have also demonstrated promising antimicrobial properties.[7] The structural modifications that govern their activity against microbial targets often differ from those optimized for kinase inhibition, highlighting the scaffold's versatility.

SAR of 6-Carboxamide Modifications in Antimicrobial Derivatives

The 6-carboxamide moiety is also a key determinant of antimicrobial activity. Studies have shown that N-benzylamides of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exhibit good activity against Gram-positive bacteria.[8]

  • Influence of Benzyl Ring Substituents: The nature and position of substituents on the benzyl ring of the N-benzylamide can significantly impact antimicrobial potency. Small, lipophilic, or electron-donating groups in the para-position of the benzene ring tend to be favorable for activity against strains like S. aureus and B. subtilis.[8]

Quantitative SAR of Thieno[2,3-d]pyrimidine Derivatives as Antimicrobial Agents

The following table summarizes the antimicrobial activity of a series of N-benzylamides of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid.

Compound IDR (on benzyl ring)S. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)Reference
2a H222015[8]
2b 4-CH3232116[8]
2c 4-OCH3242217[8]
2d 4-F201914[8]
2e 3,4-diCl181712[8]

Analysis of Antimicrobial Data: The data suggests that unsubstituted (Compound 2a ) or para-substituted benzylamides with small, electron-donating groups (Compounds 2b and 2c ) exhibit the best activity against the tested Gram-positive strains. The introduction of an electron-withdrawing fluorine atom (Compound 2d ) or bulky dichlorosubstitution (Compound 2e ) leads to a decrease in activity. This suggests that a specific electronic and steric profile is required for optimal interaction with the bacterial target. The mechanism of action for some thienopyrimidine derivatives is thought to involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[8]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for determining the antimicrobial susceptibility of novel this compound derivatives.

Antimicrobial_Workflow Start Synthesized Compounds Preparation Prepare Stock Solutions (e.g., in DMSO) Start->Preparation Agar_Well Agar Well Diffusion Assay (Primary Screening) Preparation->Agar_Well Broth_Dilution Broth Microdilution Assay (Determine MIC) Preparation->Broth_Dilution Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Inoculum->Agar_Well Inoculum->Broth_Dilution Incubation1 Incubate Plates (e.g., 37°C for 24h) Agar_Well->Incubation1 Measurement Measure Zones of Inhibition (mm) Incubation1->Measurement Measurement->Broth_Dilution Incubation2 Incubate Plates (e.g., 37°C for 24h) Broth_Dilution->Incubation2 MIC Determine Minimum Inhibitory Concentration (MIC) Incubation2->MIC End Identify Lead Compounds MIC->End

Caption: Workflow for Antimicrobial Susceptibility Testing.

Experimental Protocols

General Synthesis of N-Substituted 5-Aminothieno[2,3-d]pyrimidine-6-carboxamides

This protocol provides a general method for the synthesis of the title compounds, which is a crucial first step in any SAR study.

Step 1: Synthesis of this compound

  • This starting material can be synthesized via established literature procedures, often involving the cyclization of a suitably substituted aminothiophene derivative.

Step 2: Amide Coupling

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted 5-aminothieno[2,3-d]pyrimidine-6-carboxamide.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the IC50 values of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).

  • Add 20 µL of a solution containing VEGFR-2 enzyme and the substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Through systematic modifications at the 5-amino, 6-carboxylic acid, and pyrimidine ring positions, researchers can effectively modulate the biological activity of these compounds, targeting a range of diseases from cancer to bacterial infections. The insights into the SAR presented in this guide underscore the importance of a rational, structure-based approach to drug design.

Future efforts in this area should focus on:

  • Expanding the diversity of substituents at all key positions to explore new chemical space and identify novel interactions with biological targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Elucidating the precise mechanisms of action of the most potent compounds to further inform the design of next-generation inhibitors and antimicrobial agents.

By leveraging the knowledge of the intricate SAR of this privileged scaffold, the scientific community can continue to unlock its full therapeutic potential.

References

physical and chemical properties of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid : A Keystone Scaffold in Medicinal Chemistry

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines, classifying it as a privileged purine bioisostere. This structural analogy allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This compound emerges as a particularly valuable synthetic intermediate, equipped with two versatile functional handles—an amino group and a carboxylic acid—that enable extensive chemical derivatization. This guide provides a comprehensive analysis of the core physical and chemical properties of this compound. We delve into its molecular structure, spectroscopic signatures, and chemical reactivity. Furthermore, this whitepaper furnishes detailed, field-proven experimental protocols for its analytical characterization, designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this potent chemical entity in their research endeavors.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery

The fusion of a thiophene ring with a pyrimidine system gives rise to the thienopyrimidine scaffold, a heterocyclic framework of significant interest in drug discovery. Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids like adenine and guanine.[1][2] This bioisosteric relationship is the cornerstone of its pharmacological versatility, allowing it to mimic endogenous ligands and modulate the activity of purinergic receptors and enzymes.

Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] A significant number of these compounds function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3), which are critical in oncogenic signaling pathways.[3][4][5]

Within this important class of compounds, this compound (CAS No. 59488-81-2) stands out as a pivotal precursor. Its bifunctional nature, possessing both a nucleophilic amino group at the 5-position and a carboxylic acid at the 6-position, provides two distinct and orthogonal points for chemical modification. This allows for the systematic construction of diverse chemical libraries essential for structure-activity relationship (SAR) studies, making it an invaluable tool for the rational design of novel therapeutics.

Molecular Structure and Core Physical Properties

Chemical Structure and Identifiers

The foundational structure of the molecule is critical for understanding its properties. The IUPAC name is this compound, and its structure is depicted below.

Caption: 2D structure of this compound.

Tabulated Physical Properties

While experimental data for the specific title compound is sparse in publicly accessible literature, the following table summarizes its core identifiers and provides estimates based on closely related analogs. Researchers should validate these properties experimentally for their specific sample.

PropertyValueNotes / Reference
CAS Number 59488-81-2A unique identifier for the compound.[6][7]
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol Calculated from the molecular formula.
Appearance Likely a solidMost thienopyrimidine derivatives are crystalline or amorphous solids.[8]
Melting Point >300 °C (for a diol analog)High melting points are common for such heterocyclic structures. Data for a related diol is provided for estimation.[8]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF)Expected behavior for a polar, heterocyclic molecule. DMSO is a common solvent for NMR studies of these compounds.[9]
pKa (i) ~3-4 (Carboxylic Acid)(ii) ~2-3 (Amino Group)Estimated based on typical values for aromatic carboxylic acids and anilines with adjacent electron-withdrawing groups.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its amino and carboxylic acid functional groups.

Electronic and Tautomeric Considerations

The molecule's electronics are governed by a push-pull system. The 5-amino group acts as an electron-donating group, increasing the electron density of the heterocyclic system. Conversely, the 6-carboxylic acid group and the pyrimidine ring are electron-withdrawing. This electronic profile influences the molecule's reactivity, directing electrophilic substitution and modulating the nucleophilicity of the amino group. Tautomerism is a known feature of pyrimidine systems, and this compound can exist in different tautomeric forms, although the depicted form is generally the most stable.[10]

Key Reactive Sites

The primary sites for chemical modification are the exocyclic functional groups, which serve as handles for building molecular complexity.

Caption: Primary sites of chemical reactivity on the scaffold.

  • 5-Amino Group: This primary amine is a potent nucleophile. It readily undergoes acylation, sulfonylation, and alkylation. Critically, it can participate in cyclization reactions with reagents like formamide or orthoesters to construct an additional fused pyrimidine ring, yielding thieno[2,3-d:4,5-d']dipyrimidines.[11] This strategy is a powerful method for expanding the heterocyclic core.

  • 6-Carboxylic Acid Group: This group provides a handle for modifications via standard carboxylic acid chemistry. It can be converted into esters through Fischer esterification or by reaction with alkyl halides under basic conditions.[12] More importantly, it can be activated (e.g., with coupling reagents like CDI or EDC) and reacted with amines to form a diverse range of amides, a common functional group in many active pharmaceutical ingredients.[9]

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation relies on a combination of modern spectroscopic techniques. While spectra for the title compound are not widely published, the expected signatures can be reliably predicted from extensive data on its derivatives.[8][9][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆ (which is necessary to observe exchangeable protons), the spectrum is expected to show:

    • A singlet for the C4 proton of the pyrimidine ring, likely downfield (> 8.0 ppm).

    • A broad singlet corresponding to the two protons of the 5-amino group, which will disappear upon D₂O exchange.

    • A very broad singlet for the acidic proton of the 6-carboxylic acid group, also D₂O exchangeable.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. Key diagnostic peaks include the carbonyl carbon of the carboxylic acid (typically > 160 ppm) and the various sp²-hybridized carbons of the fused heterocyclic rings.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum is expected to exhibit several characteristic absorption bands.[14]

Wavenumber Range (cm⁻¹)Vibration TypeExpected Intensity & Appearance
3500 - 3300N-H Stretch (Amine)Medium, two bands for symmetric/asymmetric
3300 - 2500O-H Stretch (Carboxylic Acid)Strong, very broad (due to H-bonding)
~1700C=O Stretch (Carboxylic Acid)Strong, sharp
1650 - 1550C=C & C=N Stretches (Rings)Medium to strong
~1620N-H Bend (Amine)Medium
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. In electrospray ionization (ESI) mode, the compound should be readily detectable as the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode. The observed mass should match the calculated exact mass of C₇H₅N₃O₂S to within 5 ppm. The fragmentation pattern in tandem MS (MS/MS) would likely involve initial losses of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid moiety.[15]

Experimental Protocols for Characterization

Logical Workflow for Structural Verification

A systematic approach is crucial for validating the identity and purity of a synthesized batch of this compound. The following workflow ensures comprehensive and self-validating characterization.

Caption: Standard workflow for the analytical characterization of the title compound.

Step-by-Step Methodologies

Protocol 5.2.1: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: To confirm the molecular formula with high accuracy, which is a primary indicator of compound identity.

  • Methodology:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire spectra in both positive and negative ion modes.

    • Validation: The observed m/z for the [M+H]⁺ ion (expected: 196.0179) and/or the [M-H]⁻ ion (expected: 194.0028) must be within 5 ppm of the calculated exact mass.

Protocol 5.2.2: NMR Spectroscopy

  • Rationale: To elucidate the precise connectivity of atoms and confirm the structural backbone. The choice of solvent is critical.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is essential to slow the proton exchange rate, allowing for the observation of NH₂ and COOH protons.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals.

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program).

    • (Optional) Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum.

    • Validation: The D₂O exchange experiment should result in the disappearance of the signals assigned to the NH₂ and COOH protons, confirming their identity. The number and types of signals in the ¹H and ¹³C spectra must be consistent with the proposed structure.

Protocol 5.2.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: To provide rapid, confirmatory evidence for the presence of key functional groups (amine, carboxylic acid, aromatic rings).

  • Methodology:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000–400 cm⁻¹.

    • Validation: The spectrum must exhibit the characteristic absorption bands outlined in Table 4.2, particularly the very broad O-H stretch and the strong C=O stretch.

Conclusion and Future Outlook

This compound is a compound of significant strategic importance in medicinal chemistry. Its physicochemical properties are defined by its rigid, planar heterocyclic core and the dual functionality of its amino and carboxylic acid groups. These features make it an exceptionally versatile platform for the synthesis of novel, biologically active molecules. The analytical protocols detailed herein provide a robust framework for its unambiguous characterization, ensuring the quality and reliability of subsequent research. Future efforts will undoubtedly continue to leverage this scaffold to explore new chemical space, leading to the development of next-generation therapeutics targeting a wide array of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Power of the Gewald Reaction

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this heterocyclic system is a cornerstone in the design of molecules targeting a vast array of biological targets.[1] Derivatives have demonstrated significant potential as anticancer agents (e.g., VEGFR-2 inhibitors), anti-inflammatory compounds, and inhibitors of key enzymes like sirtuins.[1][2][3] The specific target of this guide, 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid, serves as a crucial intermediate for building more complex, biologically active molecules.[4]

The construction of this valuable scaffold is efficiently achieved through a synthetic sequence that begins with the Gewald reaction. This robust and versatile multi-component reaction, named after its discoverer Karl Gewald, provides a one-pot synthesis of highly substituted 2-aminothiophenes from simple precursors.[5][6][7] This application note provides a detailed exploration of the synthesis, from the underlying mechanism of the Gewald reaction to a step-by-step protocol for the multi-step synthesis of the title compound, designed for researchers and professionals in drug development.

The Gewald Reaction: Mechanistic Insights

The Gewald reaction is a cornerstone of thiophene synthesis due to its efficiency and tolerance of diverse functional groups.[6][8] It involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[5][7]

The reaction proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base, typically a secondary amine like morpholine or piperidine, is critical for facilitating this initial C-C bond formation.[5][9]

  • Sulfur Addition: Elemental sulfur (S₈) adds to the α,β-unsaturated nitrile. The precise mechanism of this addition is not fully elucidated but is believed to involve the formation of a sulfur-containing intermediate.[5]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring.

This elegant convergence of three components in a single pot makes the Gewald reaction a highly atom-economical and practical method in synthetic chemistry.

Gewald_Mechanism reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S₈) knoevenagel Knoevenagel Condensation reactants->knoevenagel Base (e.g., Morpholine) intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_add Michael Addition of Sulfur intermediate->sulfur_add adduct Sulfur Adduct (Thiolate Intermediate) sulfur_add->adduct cyclization Intramolecular Cyclization & Tautomerization adduct->cyclization product 2-Aminothiophene Product cyclization->product

Figure 1: Simplified mechanism of the Gewald reaction.

Overall Synthetic Workflow

The synthesis of this compound is a multi-step process that leverages the Gewald product. The general pathway involves the initial formation of the thiophene ring, followed by the annulation (construction) of the pyrimidine ring.

Synthetic_Workflow start Step 1: Gewald Reaction (Ketone + Cyanoacetate + Sulfur) thiophene Step 2: Pyrimidine Annulation (Cyclization with Formamide) start->thiophene Forms 2-Aminothiophene Ester Intermediate pyrimidinone Intermediate: Thieno[2,3-d]pyrimidin-4-one thiophene->pyrimidinone chlorination Step 3: Chlorination (e.g., with POCl₃) pyrimidinone->chlorination chloro_pyrimidine Intermediate: 4-Chloro-thieno[2,3-d]pyrimidine chlorination->chloro_pyrimidine amination Step 4: Amination & Hydrolysis (Nucleophilic Substitution & Saponification) chloro_pyrimidine->amination final_product Final Product: 5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic acid amination->final_product

Figure 2: Overall synthetic pathway from Gewald precursors.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis of a key 2-aminothiophene intermediate using cyclohexanone as the carbonyl source. This one-pot procedure is characteristic of the Gewald reaction's efficiency.[8][10]

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Notes
Cyclohexanone98.149.81 g (10.3 mL)100Reagent grade
Ethyl cyanoacetate113.1211.31 g (10.2 mL)100Handle in fume hood
Sulfur32.063.21 g100Use finely powdered
Morpholine87.128.71 g (8.7 mL)100Corrosive, handle with care
Ethanol46.0750 mL-Anhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), cyclohexanone (10.3 mL, 100 mmol), and ethyl cyanoacetate (10.2 mL, 100 mmol).

  • Add morpholine (8.7 mL, 100 mmol) to the mixture. The addition is exothermic; add slowly if necessary to control the temperature.

  • Add finely powdered elemental sulfur (3.21 g, 100 mmol) to the stirring mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Expert Insight: The use of finely powdered sulfur is recommended to ensure better dispersion and reactivity in the reaction medium.[6] For less reactive ketones, a two-step procedure where the Knoevenagel adduct is first isolated before reacting with sulfur and base can sometimes provide better yields.[9][11]

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[9][11]thieno[2,3-d]pyrimidin-4(3H)-one

This step involves the cyclization of the 2-aminothiophene ester with formamide to construct the pyrimidine ring, a common and effective method for forming this heterocyclic system.[12]

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Notes
Ethyl 2-amino-4,5,6,7-tetrahydro...225.3111.27 g50Product from Protocol 1
Formamide45.0450 mL-Excess, acts as reagent and solvent

Procedure:

  • Place the 2-aminothiophene intermediate (11.27 g, 50 mmol) in a 100 mL round-bottom flask.

  • Add formamide (50 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 180-190°C) and maintain for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • Pour the mixture into cold water (200 mL) to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the thieno[2,3-d]pyrimidin-4-one.

Protocol 3: Subsequent Steps to Final Product

The conversion of the thienopyrimidinone intermediate to the final this compound involves a sequence of standard organic transformations.

  • Chlorination: The thienopyrimidinone is first converted to the more reactive 4-chloro derivative. This is typically achieved by refluxing with phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline.[12] This step is crucial for enabling subsequent nucleophilic substitution.

  • Amination: The 4-chloro intermediate undergoes nucleophilic aromatic substitution with an amine source (e.g., ammonia or a protected amine) to install the amino group at the 4-position of the pyrimidine ring (which corresponds to the 5-position in the final IUPAC name).

  • Hydrolysis (Saponification): The final step is the hydrolysis of the ester group (from the initial Gewald reaction) to the carboxylic acid. This is typically accomplished under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) followed by acidic workup to protonate the carboxylate.

Note: Detailed, optimized protocols for these latter steps require specific experimental development but are based on well-established chemical principles.[11][13] Microwave-assisted protocols have been shown to significantly reduce reaction times for many of these transformations.[11][13]

Conclusion

The Gewald reaction serves as a powerful and efficient entry point for the synthesis of complex heterocyclic structures. The multi-step synthesis of this compound demonstrates a logical and field-proven pathway from simple starting materials to a valuable building block for drug discovery. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize this and related scaffolds, enabling further exploration of their therapeutic potential.

References

Application Note & Protocol: A Validated Synthesis of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids, allowing its derivatives to interact with a wide array of biological targets.[1] This structural mimicry has led to the development of potent therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2][3] Specifically, derivatives of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid are crucial intermediates and target molecules for developing inhibitors of key enzymes like phosphoinositide 3-kinase (PI3K), VEGFR-2, and topoisomerase II.[2][3][4]

This document provides a comprehensive, field-proven protocol for the synthesis of this important class of compounds. The strategic approach is bifurcated into two primary phases:

  • Construction of the core 2-aminothiophene ring via the robust and versatile Gewald three-component reaction.

  • Annulation of the pyrimidine ring onto the thiophene intermediate, followed by functional group manipulation to yield the target carboxylic acid.

Every step is detailed with causal explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The Core Synthetic Strategy: From Gewald Reaction to Final Product

The overall workflow is designed for efficiency and modularity, allowing for the synthesis of a library of derivatives by varying the initial starting materials.

G cluster_0 Phase 1: Thiophene Synthesis (Gewald Reaction) cluster_1 Phase 2: Pyrimidine Annulation & Hydrolysis A Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur B Intermediate: Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate A->B Base (e.g., Morpholine) Ethanol, Reflux C Thieno[2,3-d]pyrimidin-4(3H)-one B->C Formamide High Temp. D 4-Chlorothieno[2,3-d]pyrimidine C->D POCl3 Reflux E 5-Aminothieno[2,3-d]pyrimidine-6-carboxylate Ester D->E Amine (R-NH2), Base SNAr Reaction F Final Product: This compound E->F Saponification (e.g., LiOH, H2O/THF)

Figure 1: High-level synthetic workflow.

Phase 1 Protocol: Gewald Synthesis of the 2-Aminothiophene Intermediate

The Gewald reaction is a cornerstone of thiophene synthesis due to its operational simplicity and high convergence, combining three components in a single pot.[5][6][7]

Mechanism Insight: The reaction initiates with a Knoevenagel condensation between the ketone and the active methylene compound, catalyzed by a base.[7][8] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, subsequent intramolecular cyclization, and tautomerization to yield the stable aromatic 2-aminothiophene.[7]

G start Ketone + α-Cyanoester step1 Knoevenagel Condensation start->step1 intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 step2 Michael Addition of Sulfur intermediate1->step2 intermediate2 Sulfur Adduct Intermediate step2->intermediate2 step3 Intramolecular Cyclization & Tautomerization intermediate2->step3 end 2-Aminothiophene Product step3->end

Caption: Mechanism of the Gewald Reaction.

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol uses cyclohexanone as a representative ketone to form a fused-ring system common in many bioactive molecules.[9]

Materials & Reagents

ReagentCAS No.M. Wt.GradeTypical Supplier
Cyclohexanone108-94-198.14≥99%Sigma-Aldrich
Ethyl Cyanoacetate105-56-6113.12≥98%Sigma-Aldrich
Sulfur (Elemental)7704-34-932.06PowderSigma-Aldrich
Morpholine110-91-887.12≥99%Sigma-Aldrich
Ethanol64-17-546.07AnhydrousFisher Scientific

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (80 mL).

  • Reagent Addition: Sequentially add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 mol).

  • Catalyst Addition: Slowly add morpholine (8.9 g, 0.102 mol) to the stirred suspension. Causality Note: Morpholine acts as a basic catalyst essential for the initial Knoevenagel condensation. Its addition is often exothermic; slow addition prevents an uncontrolled temperature rise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight. The product is typically obtained as a pale-yellow solid.

    • Expected Yield: 80-90%.

    • Validation: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Phase 2 Protocol: Pyrimidine Annulation and Final Hydrolysis

With the thiophene core established, the subsequent steps build the pyrimidine ring and hydrolyze the ester to the target carboxylic acid.

Protocol 2A: Cyclization to 3,5,6,7,8,9-Hexahydro-4H-benzo[7][10]thieno[2,3-d]pyrimidin-4-one

This step utilizes formamide as a single-carbon synthon to construct the pyrimidine ring.

Procedure:

  • Setup: Place the dried ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10.0 g, 0.042 mol) from Protocol 1 into a 100 mL round-bottom flask.

  • Reagent Addition: Add an excess of formamide (40 mL).

  • Reaction: Heat the mixture to 180-190 °C under a nitrogen atmosphere for 6-8 hours. Causality Note: High temperature is required to drive the cyclization and elimination of ethanol and water.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. The product is typically an off-white solid.[10]

Protocol 2B: Chlorination to 4-chloro-5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group, a versatile leaving group for subsequent nucleophilic aromatic substitution (SNAr).

Procedure:

  • Setup: In a fume hood, suspend the pyrimidinone from Protocol 2A (5.0 g, 0.024 mol) in phosphorus oxychloride (POCl₃, 25 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the solution becomes clear.

  • Work-up: Cool the reaction to room temperature. Slowly and carefully pour the mixture onto crushed ice. Safety Precaution: This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

  • Isolation: The product precipitates as a solid. Collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2C: Amination via SNAr Reaction

This step introduces the crucial 5-amino group. For this protocol, we will use ammonia to yield the parent 5-amino compound.

Procedure:

  • Setup: Dissolve the 4-chloro derivative from Protocol 2B (4.0 g, 0.018 mol) in 1,4-dioxane (50 mL) in a sealed pressure vessel.

  • Reagent Addition: Add a solution of ammonia in methanol (7N, 20 mL).

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours.

  • Work-up: Cool the vessel to room temperature. Evaporate the solvent under reduced pressure. Treat the residue with water.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Protocol 2D: Saponification to this compound

The final step is the hydrolysis of the ester group to the carboxylic acid. Note: This protocol assumes the starting material was an ester derivative carried through the annulation process. If a nitrile was used in the Gewald reaction, a hydrolysis step under strong acidic or basic conditions would be required here.

Procedure:

  • Setup: Suspend the ester derivative (e.g., Ethyl 5-amino...carboxylate) (3.0 g, 0.013 mol) in a mixture of THF (30 mL) and water (15 mL).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.1 g, 0.026 mol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours until TLC indicates complete consumption of the starting material.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).

  • Acidification: Cool the solution in an ice bath and acidify to pH 3-4 by the slow addition of 1N HCl. The carboxylic acid will precipitate out of the solution.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Quantitative Data Summary

StepStarting MaterialMol. Wt.Equiv.ProductMol. Wt.Theoretical Yield (g)Typical % Yield
1Cyclohexanone98.141.0Thiophene Ester225.3122.9880-90%
2AThiophene Ester225.311.0Pyrimidinone206.278.6675-85%
2BPyrimidinone206.271.0Chloro-pyrimidine224.725.3985-95%

Conclusion

This application note provides a validated and robust multi-step synthesis for this compound derivatives, pivotal scaffolds in modern drug discovery. The protocol emphasizes the strategic use of the Gewald reaction for efficient construction of the core thiophene ring, followed by a logical sequence of pyrimidine annulation and functional group interconversion. By detailing the rationale behind each step, this guide empowers researchers to not only replicate the synthesis but also adapt it for the creation of novel analogues for their specific research and development programs.

References

Application Notes and Protocols for Antimicrobial Assays of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thienopyrimidines in Antimicrobial Research

The thieno[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its structural similarity to purine nucleobases, which allows for interaction with a wide range of biological targets.[1][2] This versatile heterocyclic system has been extensively investigated, revealing a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The antimicrobial potential of thienopyrimidine derivatives stems from their ability to interfere with essential microbial processes.[4] The specific compound, 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid, serves as a key intermediate in the synthesis of more complex derivatives with enhanced biological activities.[5][6] Recent studies have highlighted that modifications at the 6-position, such as the formation of a benzylcarboxamide fragment, can be beneficial for the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives.[6][7]

These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of this compound and its derivatives. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for screening novel compounds against a panel of clinically relevant microorganisms.

Mechanism of Action: Potential Targets of Thienopyrimidines

While the precise mechanism of action for this compound itself is yet to be fully elucidated, studies on related thienopyrimidine derivatives suggest several potential modes of action. One proposed mechanism involves the disruption of the cytoplasmic membrane's integrity, leading to the leakage of cellular components and ultimately, cell death.[8][9] This is often attributed to the physicochemical characteristics of the compounds affecting membrane potential and permeability.[8][9] Another potential target is the inhibition of essential enzymes involved in critical cellular pathways. For instance, some thienopyrimidines have been shown to inhibit bacterial DNA gyrase or other enzymes crucial for DNA replication and repair.[4] Furthermore, some derivatives have been identified as inhibitors of FtsZ polymerization, a key step in bacterial cell division, leading to bactericidal effects.[10] The structural resemblance to purines also suggests possible interference with nucleic acid biosynthesis.[11]

Diagram 1: Potential Antimicrobial Mechanisms of Thienopyrimidine Derivatives

cluster_0 Thienopyrimidine Compound cluster_1 Bacterial Cell Thieno 5-Aminothieno[2,3-d]pyrimidine -6-carboxylic acid Derivative Membrane Cytoplasmic Membrane Disruption Thieno->Membrane Disrupts Integrity Enzyme Enzyme Inhibition (e.g., DNA Gyrase, TrmD) Thieno->Enzyme Inhibits Activity CellDivision Inhibition of Cell Division (e.g., FtsZ Polymerization) Thieno->CellDivision Blocks Process Biosynthesis Nucleic Acid Biosynthesis Interference Thieno->Biosynthesis Interferes with Pathway CellDeath CellDeath Membrane->CellDeath Cell Lysis & Death Enzyme->CellDeath CellDivision->CellDeath Biosynthesis->CellDeath

Caption: Potential mechanisms of antimicrobial action for thienopyrimidine derivatives.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Materials and Reagents:

  • This compound (or derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Sterile Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest desired test concentration to minimize solvent effects.

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium within the 96-well plate to achieve the desired concentration range.[12]

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the serially diluted compound.

    • Include the following controls:

      • Positive Control: Inoculum in broth without the test compound.

      • Negative Control (Sterility Control): Broth only.

      • Solvent Control: Inoculum in broth with the highest concentration of DMSO used.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[14]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[12][14]

Diagram 2: Workflow for Broth Microdilution Assay

A Prepare Stock Solution of 5-Aminothieno[2,3-d]pyrimidine -6-carboxylic acid B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Visually Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Step-by-step workflow for the broth microdilution assay.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[14][15]

Materials and Reagents:

  • This compound (or derivative)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic disks

  • Sterile DMSO

Procedure:

  • Preparation of Agar Plates:

    • Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

    • Using a sterile swab, evenly streak the inoculum across the entire surface of the MHA plate to create a lawn of bacteria.[14]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound:

    • Prepare solutions of the test compound in DMSO at various concentrations.

    • Add a fixed volume of each concentration of the compound solution to separate wells.

    • Add a positive control antibiotic disk to the plate.

    • Add a well with only DMSO as a negative control.

  • Incubation and Measurement:

    • Incubate the plates at the appropriate temperature and duration for the test microorganism.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized in a clear and structured table for easy comparison of the antimicrobial efficacy of the test compound against different microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel Compound
Staphylococcus aureusPositive[Data][Data][Data]
Bacillus subtilisPositive[Data][Data][Data]
Escherichia coliNegative[Data][Data][Data]
Pseudomonas aeruginosaNegative[Data][Data][Data]
Candida albicansFungus[Data][Data][Data]

References

Application Notes and Protocols for the Development of Anticancer Agents from 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Thieno[2,3-d]pyrimidine Scaffold in Oncology

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the native purine bases of DNA and RNA. This bioisosteric relationship makes it an excellent candidate for interacting with the ATP-binding sites of various protein kinases, many of which are key drivers of cancer cell proliferation, survival, and angiogenesis.[1][2] Specifically, derivatives of 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid have emerged as a promising class of compounds for the development of targeted anticancer therapies. The strategic placement of the amino and carboxylic acid groups on this rigid scaffold provides versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory potency and selectivity against critical cancer targets.

This guide provides a comprehensive overview of the synthetic derivatization of this compound and the subsequent biological evaluation of the resulting compounds as potential anticancer agents. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for the assessment of their cytotoxic and mechanistic properties.

Key Therapeutic Targets for Thieno[2,3-d]pyrimidine Derivatives

A significant body of research has demonstrated that thieno[2,3-d]pyrimidine derivatives can be potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression. Notable examples include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 can stifle tumor growth and metastasis.[3]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation. EGFR inhibitors are a cornerstone of targeted therapy for several malignancies.[1]

  • HER2 (Human Epidermal Growth Factor Receptor 2): Another member of the EGFR family, its amplification is a key driver in a subset of breast and gastric cancers.

  • FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4]

The versatility of the thieno[2,3-d]pyrimidine scaffold allows for the design of inhibitors that can target a single kinase with high specificity or act as dual or multi-targeted agents, which can be advantageous in overcoming drug resistance.

Synthetic Derivatization of this compound

The primary route for generating a diverse library of anticancer candidates from this compound is through the formation of N-substituted carboxamides at the C6 position. This is typically achieved via standard amide bond coupling reactions.

Protocol 1: General Procedure for the Synthesis of N-Substituted 5-Aminothieno[2,3-d]pyrimidine-6-carboxamides

This protocol outlines a general method for the amide coupling of this compound with a variety of primary and secondary amines using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.[5] CDI is an effective and mild reagent that minimizes the formation of byproducts.

Materials:

  • This compound

  • Substituted benzylamine (or other desired amine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 50°C for 10-15 minutes, or until the evolution of carbon dioxide ceases, indicating the formation of the acylimidazolide intermediate.[5]

  • Amide Bond Formation:

    • Cool the reaction mixture to room temperature.

    • Add the desired substituted amine (1.1 equivalents) to the solution of the activated carboxylic acid.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent to afford the pure N-substituted 5-aminothieno[2,3-d]pyrimidine-6-carboxamide.

Rationale for Experimental Choices:

  • Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.

  • CDI: A mild and efficient coupling reagent that activates the carboxylic acid by forming a highly reactive acylimidazolide. The byproducts, imidazole and carbon dioxide, are easily removed.

  • Inert Atmosphere: Prevents the reaction of the activated intermediate with atmospheric moisture.

  • Aqueous Work-up: Essential for removing the DMF solvent and any water-soluble byproducts and unreacted reagents.

Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density to the desired concentration (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized thieno[2,3-d]pyrimidine derivatives in DMSO.

    • Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
Lead Compound (this compound) MCF-7>100
Derivative 1 (N-benzyl) MCF-715.2
Derivative 2 (N-(4-chlorobenzyl)) MCF-78.7
Derivative 3 (N-(3,4-dimethoxybenzyl)) MCF-75.1
Doxorubicin (Positive Control) MCF-70.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Studies for Lead Compounds

For compounds that exhibit potent cytotoxicity, further studies are necessary to elucidate their mechanism of action. Cell cycle analysis and apoptosis assays are fundamental techniques in this regard.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] This can reveal if a compound induces cell cycle arrest at a specific phase, which is a common mechanism of action for many anticancer drugs.

Materials:

  • Cancer cells treated with the test compound for a specified time

  • PBS

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

    • Harvest the cells (including any floating cells in the medium) and wash once with cold PBS.

    • Centrifuge the cells and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[9]

    • Add 400 µL of 50 µg/mL PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10] In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells, including the supernatant containing any detached cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Analyze the dot plots to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizing the Drug Development Workflow and Mechanism of Action

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

Drug_Development_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_outcome Outcome start This compound coupling Amide Coupling (Protocol 1) start->coupling library Library of N-substituted Derivatives coupling->library cytotoxicity Cytotoxicity Screening (MTT Assay - Protocol 2) library->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic Potent Compounds cell_cycle Cell Cycle Analysis (Protocol 3) mechanistic->cell_cycle apoptosis Apoptosis Assay (Protocol 4) mechanistic->apoptosis lead Lead Compound Identification cell_cycle->lead apoptosis->lead

Caption: Workflow for Anticancer Drug Development.

Kinase_Inhibition_Pathway ligand Growth Factor (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->signaling proliferation Cell Proliferation, Survival, Angiogenesis signaling->proliferation inhibitor Thieno[2,3-d]pyrimidine Derivative inhibitor->dimerization inhibition Inhibition

Caption: Kinase Inhibition Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of extensive compound libraries. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of these derivatives. By systematically applying these methods, researchers can identify lead compounds with potent and selective anticancer activity. Future efforts in this area may focus on the development of dual-target inhibitors to overcome drug resistance, the optimization of pharmacokinetic properties for improved in vivo efficacy, and the exploration of novel therapeutic targets for this versatile scaffold.

References

Application Notes and Protocols: 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid as a Scaffold for VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on utilizing the 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid core as a versatile scaffold for the rational design and development of novel, potent, and selective VEGFR-2 inhibitors. We will detail the strategic rationale, synthetic protocols, biochemical and cell-based screening methodologies, and preliminary drug-like property assessments.

Introduction: Targeting Angiogenesis at its Source

Angiogenesis is a tightly regulated physiological process. However, in the context of cancer, tumors hijack this mechanism to ensure their own survival and expansion by secreting pro-angiogenic factors, primarily Vascular Endothelial Growth Factor-A (VEGF-A).[3][4] VEGF-A binds to VEGFR-2 on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival—the essential components of neovascularization.[5][6]

Small molecule Tyrosine Kinase Inhibitors (TKIs) that competitively block the ATP-binding site within the intracellular kinase domain of VEGFR-2 have emerged as a highly successful therapeutic class.[2][7][8] This inhibition prevents receptor autophosphorylation, effectively shutting down the downstream signaling pathways that drive angiogenesis.[8][9]

The thieno[2,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine ring of adenine makes it an excellent bioisostere for designing ATP-competitive kinase inhibitors.[10][11][12] Specifically, the This compound scaffold offers two strategically positioned functional groups—an amine and a carboxylic acid—that serve as ideal synthetic handles for creating diverse chemical libraries to probe the intricate structure-activity relationships (SAR) of the VEGFR-2 active site.

The VEGFR-2 Signaling Pathway: The Point of Intervention

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[3][13] This phosphorylation event creates docking sites for various adaptor proteins, initiating multiple downstream signaling cascades. The two most critical pathways for angiogenesis are:

  • The PLCγ-PKC-MAPK Pathway: Primarily involved in endothelial cell proliferation.[5]

  • The PI3K-AKT Pathway: Crucial for promoting endothelial cell survival and migration.[5][14]

Our strategy is to design inhibitors that occupy the ATP-binding pocket, thereby preventing the initial autophosphorylation event and blocking all subsequent downstream signaling.

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_plc Proliferation cluster_pi3k Survival & Migration VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer P_VEGFR2 p-VEGFR2 (Active Kinase) VEGFR2_dimer->P_VEGFR2 Autophosphorylation ATP ATP ATP->P_VEGFR2 Binds to Kinase Domain Inhibitor Thienopyrimidine Inhibitor Inhibitor->P_VEGFR2 Competitive Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Nucleus Nucleus (Gene Transcription) MAPK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: VEGFR-2 signaling pathway and point of inhibitor intervention.

A Scaffold-Based Drug Discovery Workflow

Scaffold-based design is an efficient paradigm in drug discovery that starts with a core molecular structure known to interact with a specific target class.[15] The scaffold is then decorated with various functional groups to optimize potency, selectivity, and pharmacokinetic properties. This approach is often more streamlined than high-throughput screening of vast, random chemical libraries.

Workflow Scaffold Scaffold Selection (5-Aminothieno[2,3-d] pyrimidine-6-carboxylic acid) Synthesis Library Synthesis (Amide Coupling, etc.) Scaffold->Synthesis Biochem Biochemical Screen (VEGFR-2 Kinase Assay) Synthesis->Biochem SAR SAR Analysis (Identify Hits) Biochem->SAR Cellular Cell-Based Assay (pVEGFR-2 ELISA) ADME ADME Profiling (Solubility, Stability, Permeability) Cellular->ADME Active in Cells SAR->Synthesis Iterative Optimization SAR->Cellular Potent Hits Lead Lead Compound ADME->Lead Drug-like Properties

Caption: General workflow for scaffold-based VEGFR-2 inhibitor design.

PART I: Synthesis and Library Generation

The core principle is to use the 5-amino and 6-carboxylic acid groups as anchor points for diversification. The 6-carboxamide moiety is crucial for interacting with the solvent-exposed region of the kinase, while modifications at the 5-position can be used to fine-tune interactions within the ATP pocket.

Protocol 1: Synthesis of N-Substituted-5-aminothieno[2,3-d]pyrimidine-6-carboxamides

This protocol details a standard amide coupling procedure. The choice of coupling reagent is critical for efficiency and minimizing side reactions. HATU is often preferred for its high efficiency and mild reaction conditions.

Rationale: Amide bond formation is a robust and versatile reaction, allowing for the introduction of a wide array of chemical functionalities by simply varying the amine coupling partner. This enables a broad exploration of the chemical space around the scaffold.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) and stir the mixture for 10 minutes. A color change may be observed as the carboxylic acid is activated.

  • Add the desired amine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

PART II: In Vitro Biochemical Evaluation

The first step in evaluating newly synthesized compounds is to determine their direct inhibitory effect on the isolated VEGFR-2 kinase enzyme. This provides a clean measure of potency (IC₅₀).

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol uses a luminescence-based assay (e.g., Promega's Kinase-Glo®) to quantify ATP consumption.[16][17][18] The principle is straightforward: active kinase consumes ATP, leading to a lower luminescent signal. An effective inhibitor will spare ATP, resulting in a higher signal.

Rationale: This assay is highly sensitive, reproducible, and amenable to high-throughput screening in 96- or 384-well plate formats. It provides the initial, fundamental measure of a compound's ability to engage the target enzyme.[17][19]

Materials:

  • Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience, #40301)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Poly(Glu, Tyr) 4:1 substrate (e.g., BPS Bioscience, #40217)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Max Luminescence Reagent (Promega, #V6071)

  • White, opaque 96-well assay plates

  • Multichannel pipettes and a microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. A known inhibitor like Sorafenib should be used as a positive control.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP. The final ATP concentration should be at or near its Km for VEGFR-2 (typically 10-50 µM) to ensure competitive binding can be accurately measured.

  • Plate Setup:

    • To "Test Wells," add 2.5 µL of diluted compound solution.

    • To "Positive Control" (no inhibitor) wells, add 2.5 µL of DMSO.

    • To "Blank" (no enzyme) wells, add 2.5 µL of DMSO.

  • Enzyme Addition:

    • Prepare a solution of VEGFR-2 enzyme in kinase buffer.

    • Add 22.5 µL of the master mix to all wells.

    • To the "Test Wells" and "Positive Control" wells, add 25 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 25 µL of kinase buffer without enzyme.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Positive - Signal_Blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data Presentation:

Compound IDR-Group (at C6-amide)VEGFR-2 IC₅₀ (nM)
Ref-1 (Sorafenib)23 ± 4
TP-01 -NH-benzyl850 ± 75
TP-02 -NH-(4-chlorobenzyl)125 ± 15
TP-03 -NH-(3,4-dichlorobenzyl)45 ± 8
TP-04 -NH-cyclohexyl>10,000

This table illustrates a hypothetical SAR where increasing the hydrophobicity and electronic properties of the benzyl ring improves potency, while an aliphatic substituent is detrimental.

PART III: Cell-Based Assay Validation

After identifying biochemically potent compounds, the next critical step is to validate their activity in a relevant cellular context. This confirms that the compounds can penetrate the cell membrane and inhibit the target in its native environment.

Protocol 3: VEGF-Stimulated VEGFR-2 Autophosphorylation Assay

This protocol measures the inhibition of VEGFR-2 phosphorylation at a key tyrosine residue (e.g., Y1175) in Human Umbilical Vein Endothelial Cells (HUVECs) following stimulation with VEGF-A.[20][21][22]

Rationale: HUVECs endogenously express the full-length VEGFR-2 and represent a physiologically relevant system for studying angiogenesis.[20] An ELISA-based readout provides a quantitative and higher-throughput alternative to Western blotting.[23]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Serum-free basal medium

  • Recombinant Human VEGF-A

  • Test compounds dissolved in DMSO

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Phospho-VEGFR-2 (Y1175) ELISA Kit (e.g., R&D Systems, #DYC1766)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Plate HUVECs in 96-well plates and grow to 90-95% confluency.

  • Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 4-6 hours. This reduces basal receptor phosphorylation.

  • Inhibitor Pre-incubation: Add serial dilutions of the test compounds to the wells and incubate for 1-2 hours at 37°C.

  • VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 20-50 ng/mL for 5-10 minutes at 37°C. Include unstimulated (no VEGF) and vehicle (DMSO + VEGF) controls.

  • Cell Lysis: Aspirate the medium and immediately add ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Protocol:

    • Determine the total protein concentration of each lysate using the BCA assay.

    • Normalize all lysates to the same protein concentration using lysis buffer.

    • Perform the sandwich ELISA according to the manufacturer's protocol to quantify the amount of phosphorylated VEGFR-2.

  • Data Analysis:

    • Subtract the signal from unstimulated cells from all other readings.

    • Calculate the percent inhibition of phosphorylation relative to the vehicle control.

    • Plot the data and determine the cellular IC₅₀ value as described in the biochemical assay.

PART IV: Preliminary ADME & Druglikeness Profiling

A potent inhibitor is only a viable drug candidate if it possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[24][25] Early-stage in vitro ADME assays help to de-risk candidates and guide chemical optimization.[26][27][28]

Summary of Key In Vitro ADME Assays:

PropertyAssayRationale and Interpretation
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Measures passive diffusion across an artificial lipid membrane. High permeability (Pₑ > 10 x 10⁻⁶ cm/s) is predictive of good oral absorption.[28]
Distribution Plasma Protein Binding (PPB) Measured by equilibrium dialysis. High binding (>99%) can limit the free drug available to act on the target. A moderate level is often desirable.
Metabolism Microsomal Stability Incubates the compound with liver microsomes (containing CYP enzymes). A short half-life (<30 min) suggests rapid metabolic clearance in vivo, which may lead to poor oral bioavailability.[26]
Excretion Caco-2 Permeability Uses a monolayer of Caco-2 cells to assess both passive permeability and active transport (efflux). An efflux ratio >2 suggests the compound is a substrate for efflux pumps like P-gp, which can limit bioavailability.
Physicochemical Kinetic Solubility Measures solubility in a buffer solution. Poor solubility (<10 µM) can be a major obstacle for formulation and absorption.

Conclusion and Future Directions

The this compound scaffold represents a robust and versatile starting point for the development of novel VEGFR-2 inhibitors. The synthetic handles at the 5- and 6-positions allow for systematic exploration of structure-activity relationships, guided by the robust biochemical and cellular assay cascade detailed in these notes.

Once lead compounds with potent on-target activity (biochemical and cellular IC₅₀ < 100 nM) and favorable preliminary ADME profiles are identified, subsequent steps in the drug discovery process would include:

  • Kinase selectivity profiling against a panel of other kinases to ensure a safe off-target profile.

  • In vivo pharmacokinetic studies in animal models (e.g., mice or rats) to determine exposure levels after oral or intravenous administration.

  • In vivo efficacy studies in tumor xenograft models to assess the compound's ability to inhibit tumor growth.

By integrating synthetic chemistry with rigorous biological and pharmacological evaluation, this scaffold can be effectively optimized to generate clinical candidates for the treatment of cancer and other angiogenesis-dependent diseases.

References

Application Notes and Protocols for the N-Acylation of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thienopyrimidines in Modern Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows molecules incorporating this moiety to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][3][4] Consequently, thienopyrimidine derivatives have been extensively investigated and developed as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.[1][5][6] Several drugs containing this scaffold are either clinically approved or in advanced stages of clinical trials, underscoring its therapeutic relevance.[2]

The N-acylation of the 5-amino group of 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid is a crucial chemical transformation for the synthesis of novel derivatives with potentially enhanced biological activity and modulated physicochemical properties. This modification allows for the introduction of a diverse array of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[1] This application note provides a detailed experimental procedure for the N-acylation of this key intermediate, with a focus on the rationale behind the chosen methodology to ensure high yield and purity of the desired product.

Challenges and Strategic Considerations in the N-Acylation of this compound

The primary challenge in the N-acylation of this compound lies in the bifunctional nature of the starting material. The presence of both a nucleophilic amino group and a carboxylic acid group necessitates a carefully designed synthetic strategy to achieve selective acylation of the amine without inducing unwanted side reactions. Key considerations include:

  • Selective N-acylation over O-acylation: The carboxylic acid can potentially react with the activated acylating agent.

  • Prevention of intermolecular side reactions: The amino group of one molecule could react with the carboxylic acid of another, leading to oligomerization or polymerization.

  • Maintaining the integrity of the heterocyclic core: The reaction conditions should be mild enough to avoid degradation of the thienopyrimidine ring system.

To address these challenges, the presented protocol employs a carbodiimide-mediated coupling reaction. This approach activates the carboxylic acid of the acylating agent in situ, allowing for a direct and efficient reaction with the amino group of the thienopyrimidine substrate under mild conditions.

Experimental Protocol: N-Acylation using Carbodiimide Coupling

This protocol describes a general procedure for the N-acylation of this compound with a generic carboxylic acid (R-COOH).

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Various
Carboxylic acid (R-COOH)≥97%Various
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Various
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Various
N,N-Diisopropylethylamine (DIPEA)≥99%Various
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Various
Dichloromethane (DCM)HPLC GradeVarious
Ethyl acetate (EtOAc)HPLC GradeVarious
1 M Hydrochloric acid (HCl)ACS Reagent GradeVarious
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS Reagent GradeVarious
Saturated aqueous sodium chloride (Brine)ACS Reagent GradeVarious
Anhydrous magnesium sulfate (MgSO₄)ACS Reagent GradeVarious
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add the desired carboxylic acid (R-COOH, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

    • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the starting amine. Stir the mixture until all solids are dissolved.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution over 5 minutes.

    • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylated product.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Product Characterization start Dissolve Starting Materials (Amine, Carboxylic Acid, HOBt) in Anhydrous DMF cool Cool to 0 °C start->cool add_edc Add EDC cool->add_edc add_dipea Add DIPEA add_edc->add_dipea react Stir at Room Temperature (12-24 h) add_dipea->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure N-Acylated Product purify->end_product analysis NMR, IR, MS Analysis end_product->analysis

Caption: A streamlined workflow for the N-acylation of this compound.

Mechanistic Insights and Rationale for Reagent Selection

The success of this N-acylation protocol hinges on the specific roles of the chosen reagents.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide that acts as a dehydrating agent to activate the carboxylic acid.[4] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea byproduct. HOBt is added to trap this intermediate, forming an active ester that is more stable and less prone to side reactions, while still being highly reactive towards the amine.[4]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is crucial for this reaction. It serves to neutralize the acidic proton of the carboxylic acid, facilitating its reaction with EDC. It also scavenges any protons generated during the reaction, maintaining a favorable reaction environment. Its steric hindrance prevents it from competing with the primary amine as a nucleophile.

General Reaction Mechanism

reaction_mechanism RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt ActiveEster HOBt Active Ester HOBt->ActiveEster Amine Ar-NH₂ Amide N-Acylated Product (Ar-NH-CO-R) Amine->Amide Acylisourea->ActiveEster + HOBt ActiveEster->Amide + Ar-NH₂ Byproduct EDC-Urea Byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Characterization of the N-Acylated Product

The structure of the synthesized N-acylated this compound derivative should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR - Appearance of a new set of signals corresponding to the protons of the introduced acyl group (R).- A downfield shift of the aromatic protons of the thienopyrimidine core.- A characteristic amide N-H proton signal, typically a singlet or a broad singlet.
¹³C NMR - Appearance of a new carbonyl carbon signal for the amide bond, typically in the range of 165-175 ppm.- Signals corresponding to the carbons of the acyl group.
FT-IR - A characteristic C=O stretching vibration for the amide carbonyl group (amide I band) around 1650-1680 cm⁻¹.- An N-H stretching vibration around 3200-3400 cm⁻¹.- An N-H bending vibration (amide II band) around 1510-1550 cm⁻¹.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the calculated mass of the N-acylated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction.- Degradation of starting material or product.- Inefficient work-up or purification.- Increase reaction time or temperature (monitor for side products).- Ensure all reagents and solvents are anhydrous.- Optimize the purification method (e.g., change chromatography eluent).
Presence of Starting Material - Insufficient amount of coupling reagents.- Deactivation of coupling reagents.- Use a slight excess of the carboxylic acid and coupling reagents.- Ensure HOBt and EDC are fresh and have been stored properly.
Formation of Side Products - Reaction of the carboxylic acid group.- Formation of N-acylurea byproduct.- Ensure the reaction is performed at the recommended temperature.- Use HOBt to suppress N-acylurea formation.

Conclusion

The N-acylation of this compound is a valuable transformation for the generation of diverse chemical libraries for drug discovery. The provided protocol, utilizing an EDC/HOBt-mediated coupling, offers a reliable and efficient method for achieving this transformation with high selectivity and good yields. Careful attention to the reaction setup, reagent quality, and purification techniques is essential for obtaining the desired products in high purity. This application note serves as a comprehensive guide for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

A Multi-Parametric Approach to Evaluating the Cytotoxicity of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2][3][4] As with any potential therapeutic agent, a thorough understanding of its cytotoxic profile is paramount for advancing through the drug discovery pipeline. This guide provides a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid and its analogs. We move beyond a single-endpoint analysis, advocating for a holistic approach that interrogates metabolic health, membrane integrity, and apoptotic pathways. By integrating data from multiple assays, researchers can build a more complete and mechanistically informative profile of their compound's effect on cell viability.

The Rationale: Why a Single Assay is Insufficient

This multi-parametric approach allows researchers to differentiate between various modes of cell death, such as:

  • Apoptosis: Programmed cell death, a controlled process involving the activation of caspase enzymes.

  • Necrosis: Uncontrolled cell death resulting from acute injury, characterized by the loss of plasma membrane integrity.[7]

  • Cytostatic Effects: Inhibition of cell growth and proliferation without inducing cell death.

By combining assays that probe different aspects of cellular function, we can create a detailed narrative of a compound's biological impact.

G compound 5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic acid cell Target Cell compound->cell Treatment outcome1 Metabolic Inhibition cell->outcome1 outcome2 Membrane Damage (Necrosis) cell->outcome2 outcome3 Apoptosis Induction cell->outcome3 assay1 MTT / XTT Assay outcome1->assay1 Measures assay2 LDH Release Assay outcome2->assay2 Measures assay4 Live/Dead Staining outcome2->assay4 Visualizes assay3 Caspase-Glo 3/7 Assay outcome3->assay3 Measures outcome3->assay4 Visualizes

Figure 1: A conceptual workflow illustrating how a single compound can induce multiple cellular outcomes, each best measured by a specific type of assay.

Core Assays for a Comprehensive Cytotoxicity Profile

We recommend a primary panel of three quantitative assays, supplemented by a qualitative imaging-based method. This panel provides a robust assessment of viability, cytotoxicity, and the mechanism of cell death.

Assay 1: Assessing Metabolic Activity with the MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Principle of Causality: The assay's logic is rooted in cellular function. In viable cells, mitochondrial reductase enzymes, primarily succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals.[10] This conversion is dependent on active mitochondrial respiration. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[9] The crystals are then dissolved, and the resulting colored solution is quantified spectrophotometrically.[9]

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Dose-response) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (2-4h, 37°C) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Figure 2: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound compound. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.[10] Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.[11]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the average absorbance of the medium-only blank wells.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Assay 2: Quantifying Membrane Damage with the LDH Assay

This assay directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][12] It is a classic and reliable method for detecting necrosis or late-stage apoptosis.

Principle of Causality: Healthy cells maintain an intact plasma membrane, retaining LDH within the cytoplasm. When the membrane is compromised due to necrosis or other forms of cell damage, LDH is rapidly released into the surrounding culture medium.[12] The assay measures the activity of this extracellular LDH through an enzyme-coupled reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used by a diaphorase to reduce a tetrazolium salt into a colored formazan product, which is measured colorimetrically at ~490 nm. The amount of color produced is proportional to the amount of LDH released, and thus to the level of cell lysis.

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three additional control wells for each condition:

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with vehicle, to which a lysis buffer (e.g., Triton X-100) is added 45 minutes before the end of the incubation.[5]

    • Medium Background: Wells with culture medium but no cells.[13]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[14]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and diaphorase). Add 50 µL of this reaction mixture to each well containing the supernatant.[14]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Add 50 µL of a stop solution if required by the kit, and measure the absorbance at 490 nm.[14]

  • Data Analysis:

    • First, subtract the absorbance value of the Medium Background control from all other readings.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Assay 3: Detecting Apoptosis with the Caspase-Glo® 3/7 Assay

This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes activated during the apoptotic cascade.[15][16] A positive signal is a strong indicator that the compound induces programmed cell death.

Principle of Causality: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[15][17] If caspases 3 or 7 are active in the cell lysate, they cleave the substrate, releasing aminoluciferin. This aminoluciferin is then utilized by luciferase (also included in the reagent) in an ATP-dependent reaction to produce a stable, "glow-type" luminescent signal.[15] The intensity of the light is directly proportional to the amount of active caspase-3/7. The reagent also contains a lysis agent, allowing for a simple "add-mix-measure" format.[17]

G compound Compound Treatment path_start Apoptotic Signal compound->path_start caspase9 Initiator Caspase-9 path_start->caspase9 caspase37 Executioner Caspases 3 & 7 caspase9->caspase37 apoptosis Cellular Dismantling (Apoptosis) caspase37->apoptosis assay Caspase-Glo® Reagent (DEVD-Aminoluciferin) caspase37->assay Cleaves Substrate light Luminescent Signal assay->light Generates

Figure 3: The apoptotic pathway highlighting the central role of Caspases 3 and 7, which are directly measured by the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings. Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[18][19] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[19]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[19]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Express the data as fold-change in luminescence relative to the vehicle-treated control cells.

Data Integration and Interpretation

The true power of this approach lies in synthesizing the data from all assays. Plotting the dose-response curves for each assay on a single graph provides a clear, comparative view of the compound's cytotoxic profile.

Hypothetical Data Summary Table:

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase 3/7 Activity (Fold Change)
Vehicle 100%0%1.0
0.1 98%2%1.2
1 85%8%3.5
10 45%15%8.1
50 15%25%4.2
100 5%65%2.1

Interpreting Combined Results:

  • Scenario A: Primarily Apoptotic

    • Observation: A dose-dependent decrease in MTT viability is mirrored by a strong, dose-dependent increase in Caspase 3/7 activity. LDH release is minimal at lower to mid-range concentrations but may increase at the highest concentrations as cells enter secondary necrosis.

  • Scenario B: Primarily Necrotic

    • Observation: The decrease in MTT viability correlates directly with a sharp, dose-dependent increase in LDH release. Caspase 3/7 activity remains low across all concentrations.

  • Scenario C: Cytostatic Effect

    • Observation: The MTT assay shows a plateau in signal reduction (e.g., never dropping below 60% viability) even at high concentrations. Both LDH release and Caspase 3/7 activity are minimal.

Visual Confirmation: Live/Dead Cell Staining

To supplement the quantitative plate-reader assays, direct visualization of cell viability via fluorescence microscopy provides invaluable qualitative confirmation.

Principle: This method uses a combination of two fluorescent dyes to differentiate live and dead cells within the same population.[7][20] A common combination is:

  • Calcein-AM: A cell-permeable dye that is non-fluorescent until intracellular esterases in live cells cleave the AM group, yielding green fluorescence.

  • Propidium Iodide (PI) or Ethidium Homodimer-1: A membrane-impermeable DNA-intercalating dye that can only enter cells with compromised membranes, where it fluoresces bright red.[7]

Protocol Summary:

  • Culture cells on glass-bottom dishes or chamber slides and treat with the compound as previously described.

  • Prepare a 2X working solution of the live/dead staining reagents in a suitable buffer (e.g., PBS) according to the manufacturer's protocol.[21]

  • Remove the culture medium and add an equal volume of the 2X staining solution to the cells.[21]

  • Incubate for 15-30 minutes at room temperature, protected from light.[21][22]

  • Image the cells immediately using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence. Live cells will appear green, while dead cells will have red nuclei.

Conclusion and Best Practices

References

Application Notes & Protocols: Strategies for the Radiolabeling of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a core structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid, serves as a crucial building block for more complex drug candidates.[4][5][6] To elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates derived from this scaffold, radiolabeling is an indispensable tool in preclinical and clinical development.[7][8][9]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective methods for synthesizing radiolabeled this compound. This document outlines strategic approaches for introducing common radioisotopes such as Carbon-14 (¹⁴C) and Tritium (³H), discusses the underlying chemical principles, and provides detailed, actionable protocols for synthesis, purification, and characterization.

Strategic Considerations for Radiolabeling

The choice of isotope and the position of the radiolabel are critical decisions that directly impact the utility of the resulting radiotracer.

  • Isotope Selection :

    • Carbon-14 (¹⁴C) : With a long half-life (5730 years) and low-energy beta emission, ¹⁴C is the "gold standard" for quantitative ADME studies where metabolic fate is of primary interest.[10][11] The introduction of a ¹⁴C atom is often more synthetically challenging but provides a metabolically stable label.

    • Tritium (³H) : Tritium has a shorter half-life (12.32 years) and emits lower energy beta particles than ¹⁴C.[8][12] Tritium labeling can often be achieved in the later stages of a synthesis through hydrogen isotope exchange, which is a significant advantage.[7][13] However, the label's stability must be carefully considered, as it can be susceptible to back-exchange under certain physiological conditions.[14]

  • Labeling Position : The radiolabel should be placed in a metabolically stable position to ensure that the radioactivity remains associated with the parent molecule or its significant metabolites throughout the study.[9][15] For this compound, potential labeling positions are on the pyrimidine ring, the thiophene ring, or the carboxylic acid group. Labeling the carboxylic acid carbon with ¹⁴C is a common strategy, though decarboxylation in vivo is a potential concern. Labeling the core heterocyclic scaffold is generally preferred.

Proposed Radiolabeling Strategies

Due to the absence of a directly published method for the radiolabeling of this compound, the following strategies are proposed based on established synthetic routes for thienopyrimidines and general principles of radiolabeling.[1][16][17]

Strategy 1: Carbon-14 Labeling via a Labeled Precursor

This approach involves the introduction of the ¹⁴C label at an early stage of the synthesis using a commercially available radiolabeled starting material. A plausible retrosynthetic analysis suggests that a key intermediate would be a substituted 2-aminothiophene.

Retrosynthetic Pathway for [¹⁴C]-5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

retrosynthesis cluster_steps Synthetic Steps target [¹⁴C]-5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid intermediate1 [¹⁴C]-Thienopyrimidine ester target->intermediate1 [3] intermediate2 [¹⁴C]-2-Aminothiophene derivative intermediate1->intermediate2 [2] step3 Saponification precursor [¹⁴C]-Cyanoacetate intermediate2->precursor [1] step2 Cyclization step1 Gewald Reaction reagent1 Sulfur, Amine reagent2 Formamide reagent3 Hydrolysis

Caption: Retrosynthetic analysis for Carbon-14 labeling.

Protocol 1: Synthesis of [¹⁴C]-5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Materials:

  • Ethyl [¹⁴C]-cyanoacetate (or other suitable ¹⁴C-labeled cyanoacetate)

  • Malononitrile

  • Elemental sulfur

  • Anhydrous base (e.g., triethylamine or morpholine)

  • Formamide

  • Anhydrous ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware for organic synthesis

  • Appropriate shielding and containment for handling ¹⁴C

Procedure:

  • Synthesis of Ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate ([¹⁴C]-intermediate):

    • In a shielded fume hood, to a solution of ethyl [¹⁴C]-cyanoacetate and malononitrile in anhydrous ethanol, add elemental sulfur.

    • Slowly add an anhydrous base (e.g., triethylamine) and stir the reaction mixture at room temperature.

    • Monitor the reaction by radio-TLC until completion.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to obtain the desired [¹⁴C]-2-aminothiophene intermediate.

  • Cyclization to form the [¹⁴C]-Thienopyrimidine Core:

    • Heat the purified [¹⁴C]-2-aminothiophene intermediate in an excess of formamide under reflux.[17]

    • The reaction progress can be monitored by radio-HPLC.

    • Upon completion, cool the reaction mixture and precipitate the product by adding water.

    • Filter the solid, wash with water, and dry to yield the [¹⁴C]-thieno[2,3-d]pyrimidin-4-one intermediate.

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the [¹⁴C]-thienopyrimidine intermediate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux to effect saponification of the ester.

    • After cooling, carefully acidify the solution with hydrochloric acid to precipitate the final product, [¹⁴C]-5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid.

    • Filter the product, wash with cold water, and dry under vacuum.

Strategy 2: Late-Stage Tritium Labeling

Late-stage tritium labeling via hydrogen isotope exchange is an attractive option for introducing a radiolabel without a lengthy de novo synthesis.[7][18] This can be achieved through catalytic methods.

Workflow for Tritium Labeling

tritium_workflow start This compound (cold) reaction Catalytic Tritiation (Tritium gas, Catalyst, Solvent) start->reaction workup Labile Tritium Removal reaction->workup purification Radio-HPLC Purification workup->purification analysis QC Analysis (RCP, Specific Activity) purification->analysis product [³H]-5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid analysis->product

Caption: General workflow for late-stage tritium labeling.

Protocol 2: Synthesis of [³H]-5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Materials:

  • This compound (unlabeled)

  • Tritium gas (³H₂)

  • Heterogeneous catalyst (e.g., Pd/C, PtO₂)

  • Anhydrous solvent (e.g., dioxane, DMF)

  • Methanol

  • Specialized tritiation manifold and fume hood

Procedure:

  • Catalytic Hydrogen Isotope Exchange:

    • In a specialized reaction vessel compatible with the tritiation manifold, dissolve the unlabeled this compound and the catalyst in the chosen anhydrous solvent.

    • Freeze-pump-thaw the solution several times to remove dissolved gases.

    • Introduce a known pressure of tritium gas into the vessel and stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours.

    • Monitor the incorporation of tritium by analyzing a small aliquot of the reaction mixture (after removal of labile tritium) by liquid scintillation counting.

  • Removal of Labile Tritium:

    • After the reaction, carefully remove the excess tritium gas according to safety protocols.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent and repeatedly re-dissolve the residue in methanol and evaporate to exchange any labile tritium (e.g., on the amine and carboxylic acid groups) with protium.

  • Purification and Analysis:

    • Purify the crude tritiated product using preparative radio-HPLC to separate the desired product from any radiolabeled impurities.[19][20]

    • Collect the fraction corresponding to the product and confirm its radiochemical purity by analytical radio-HPLC.[21][22]

    • Determine the specific activity of the final product using a combination of UV spectrophotometry (to determine the mass) and liquid scintillation counting (to determine the radioactivity).

Purification and Quality Control

Regardless of the labeling strategy, rigorous purification and quality control are paramount to ensure the integrity of the radiolabeled compound for subsequent studies.[20]

Parameter Method Acceptance Criteria
Radiochemical Purity Radio-HPLC, Radio-TLC>98%
Chemical Purity HPLC with UV detection>98%
Identity Confirmation Co-elution with an authentic, non-labeled standard on HPLC; Mass SpectrometryRetention time of the radioactive peak should match that of the standard. The mass spectrum should correspond to the expected molecular weight.[23]
Specific Activity Liquid Scintillation Counting and UV/Vis or Mass SpectrometryTo be determined based on the requirements of the biological study.

Conclusion

The synthesis of radiolabeled this compound is a critical step in the development of novel therapeutics based on this scaffold. While a direct published method is not available, the protocols outlined in these application notes, based on established synthetic and radiolabeling principles, provide a solid foundation for researchers to successfully produce high-quality ¹⁴C- and ³H-labeled versions of this important molecule. Careful planning, execution, and rigorous quality control will be essential for the generation of reliable data in subsequent ADME and pharmacokinetic studies.

References

Application Notes and Protocols: Leveraging 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy for identifying novel lead compounds, offering distinct advantages over traditional high-throughput screening (HTS).[1][2] This methodology relies on the identification of low molecular weight fragments that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial hits then serve as starting points for rational, structure-guided optimization into high-affinity lead molecules.[5][6] Within the vast chemical space of potential fragments, the thieno[2,3-d]pyrimidine scaffold has garnered significant attention due to its structural resemblance to purine bases and its proven role in a multitude of biologically active compounds.[7][8] This document provides a comprehensive guide to the utilization of a specific, high-value fragment, 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid , in FBDD campaigns. We will explore the rationale for its selection, outline detailed protocols for library development and screening, and present a strategic workflow for hit-to-lead optimization.

Introduction: The Strategic Advantage of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Its bioisosteric relationship with adenine allows it to interact with a variety of purine-binding proteins, such as kinases and transferases.[7][9] This inherent biological relevance makes it an attractive starting point for drug discovery.

Why this compound?

The selection of a fragment for an FBDD library is a critical first step.[1][10] Ideal fragments should possess favorable physicochemical properties, often summarized by the "Rule of Three" (Ro3), and offer clear vectors for synthetic elaboration.[3][11][12] this compound is a prime candidate for inclusion in a fragment library for several key reasons:

  • Compliance with the "Rule of Three": This set of guidelines suggests that fragments should ideally have a molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[3][4] This ensures that the fragments are small, relatively simple, and possess good aqueous solubility, which is crucial for the high screening concentrations often required in FBDD.[3]

  • Rich in Functionality: The scaffold possesses a rich array of hydrogen bond donors and acceptors, increasing the probability of forming specific interactions with a protein target.[1]

  • Defined Vectors for Optimization: The presence of a primary amine at the 5-position and a carboxylic acid at the 6-position provides two distinct and chemically tractable handles for subsequent hit-to-lead optimization through fragment growing or linking strategies.[6]

  • Synthetic Accessibility: The thieno[2,3-d]pyrimidine core can be synthesized through established chemical routes, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.[13][14]

Physicochemical Properties Profile

To underscore its suitability as a fragment, let's analyze the properties of this compound and a representative methylated analog in the context of the "Rule of Three".

PropertyThis compound5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid[15]"Rule of Three" Guideline[3][12]
Molecular Weight (Da) ~209.2223.25< 300
cLogP (Calculated) < 3 (estimated)< 3 (estimated)≤ 3
Hydrogen Bond Donors 3 (amine, acid OH)3 (amine, acid OH)≤ 3
Hydrogen Bond Acceptors 4 (pyrim. Ns, carbonyl O, acid OH)4 (pyrim. Ns, carbonyl O, acid OH)≤ 3
Rotatable Bonds 11≤ 3

Note: While the number of hydrogen bond acceptors is slightly above the strict "Rule of Three," this is often a flexible guideline, and the rich hydrogen bonding potential can be advantageous for initial hit identification.[16]

Fragment Library Development

The foundation of a successful FBDD campaign is a high-quality fragment library.[2][10] Starting with the core this compound scaffold, a focused library of analogs should be synthesized to explore the chemical space around the initial hit.

Proposed Synthetic Strategy

A generalized synthetic approach to generate a library of derivatives can be envisioned based on established literature precedents for the synthesis of thieno[2,3-d]pyrimidines.[13][14]

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification start1 Substituted Cyanoacetamide gewald Gewald Reaction start1->gewald start2 Elemental Sulfur start2->gewald start3 Substituted Aldehyde/Ketone start3->gewald thiophene 2-Aminothiophene-3-carboxylate Intermediate gewald->thiophene cyclization Cyclization with Formamide/Formic Acid thiophene->cyclization thienopyrimidine Thieno[2,3-d]pyrimidine Core cyclization->thienopyrimidine amination Introduction of 5-Amino Group thienopyrimidine->amination saponification Ester Hydrolysis to Carboxylic Acid amination->saponification final_fragment 5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic Acid Analog Library saponification->final_fragment

Caption: Generalized synthetic workflow for the generation of a this compound analog library.

Protocol: General Procedure for Analog Synthesis
  • Gewald Reaction: To a solution of the appropriate substituted cyanoacetamide and a substituted aldehyde or ketone in ethanol, add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene-3-carboxylate intermediate.

  • Cyclization: Reflux the 2-aminothiophene-3-carboxylate intermediate in an excess of formamide or a mixture of formic acid and formamide for 6-8 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the resulting solid, wash with a saturated sodium bicarbonate solution and then water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one.

  • Chlorination and Amination: Treat the thieno[2,3-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro intermediate.

  • Subsequently, react the 4-chloro derivative with an appropriate amine to introduce the 5-amino group.

  • Ester Hydrolysis: Perform saponification of the ester group using a base like sodium hydroxide or lithium hydroxide in a mixture of THF and water to yield the final this compound analog.

  • Purification: Purify the final compounds using column chromatography or recrystallization to ensure a purity of >95% for screening.

Biophysical Screening Cascade for Hit Identification

Due to the inherently weak affinities of fragments, highly sensitive biophysical techniques are required for screening.[5] A hierarchical screening cascade is recommended to efficiently identify and validate true hits while minimizing false positives.

G cluster_screening Screening Cascade start Fragment Library (5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic Acid Analogs) primary Primary Screen: Surface Plasmon Resonance (SPR) start->primary High-throughput binding detection secondary Orthogonal Validation: Saturation Transfer Difference (STD) NMR primary->secondary Confirm hits in solution tertiary Structural Characterization: X-ray Crystallography secondary->tertiary Determine binding mode hits Validated Fragment Hits tertiary->hits Structural data for optimization

Caption: A robust biophysical screening cascade for hit identification and validation.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary screening due to its high sensitivity, relatively high throughput, and ability to provide kinetic data.[5]

3.1.1. Protocol: SPR Screening
  • Protein Immobilization: Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.

  • Fragment Library Preparation: Prepare stock solutions of the this compound fragment library in 100% DMSO. Dilute the fragments into the running buffer to a final concentration typically in the range of 100-500 µM, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • Screening: Inject the fragment solutions over the sensor surface containing the immobilized protein and a reference flow cell (mock-coupled or coupled with an irrelevant protein).

  • Data Analysis: Monitor the change in refractive index (measured in Response Units, RU) upon fragment binding. A significant and reproducible increase in RU compared to the reference channel indicates a potential binding event.

  • Hit Selection: Fragments that produce a response significantly above the background noise are considered preliminary hits for further validation.

Orthogonal Hit Validation: Saturation Transfer Difference (STD) NMR

NMR-based methods are excellent for validating hits from primary screens as they detect binding in solution, reducing the likelihood of artifacts from protein immobilization.[5]

3.2.1. Protocol: STD-NMR Validation
  • Sample Preparation: Prepare samples containing the target protein (typically 10-50 µM) and the fragment hit (typically 1-2 mM) in a suitable deuterated buffer.

  • Acquisition of STD Spectra: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Hit Confirmation: Signals from the fragment that appear in the STD spectrum confirm that it binds to the protein, as saturation is transferred from the protein to the bound ligand. The intensity of the STD signals can also provide information about which protons of the fragment are in closest proximity to the protein surface.

Structural Characterization: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[5] It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for guiding structure-based drug design.

3.3.1. Protocol: Co-crystallization
  • Crystallization Screening: Screen for crystallization conditions of the target protein in the presence of a 5-10 fold molar excess of the validated fragment hit.

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, attempt to soak pre-existing apo-protein crystals in a solution containing the fragment.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

  • Binding Mode Analysis: Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment in the protein's binding site.

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is structurally characterized, the next phase is to evolve it into a potent, lead-like molecule.[6][17] The two primary functional groups on our scaffold, the 5-amino group and the 6-carboxylic acid, serve as excellent anchor points for optimization.

G cluster_hit Validated Hit cluster_strategies Optimization Strategies cluster_lead Lead Compound hit 5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic Acid grow Fragment Growing hit->grow Vector 1: 5-amino group Vector 2: 6-carboxylic acid link Fragment Linking hit->link merge Fragment Merging hit->merge lead Potent & Selective Lead grow->lead link->lead merge->lead

Caption: Hit-to-lead optimization strategies for this compound.

Fragment Growing

This is often the most straightforward approach, where chemical moieties are added to the core fragment to engage with adjacent pockets on the protein surface, thereby increasing affinity and potency.[6]

  • Vector 1 (5-Amino Group): The amino group can be acylated or reductively aminated to introduce a variety of substituents. Analysis of the crystal structure will guide the choice of groups to add, aiming to form new hydrogen bonds, van der Waals interactions, or hydrophobic interactions.

  • Vector 2 (6-Carboxylic Acid): The carboxylic acid can be converted to an amide or an ester. This is a particularly useful handle for exploring interactions with nearby polar or charged residues. For example, forming an amide with a small library of amines can rapidly build SAR.

Fragment Linking and Merging

If a second, distinct fragment is found to bind in a nearby pocket, the two can be linked together with a suitable chemical spacer to create a single, higher-affinity molecule.[6] Alternatively, if two fragments bind in overlapping regions, they can be merged into a single new scaffold that incorporates the key binding features of both.[6] The bifunctional nature of this compound makes it an excellent candidate for these more advanced strategies.

Conclusion

This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, rich chemical functionality, and clear vectors for synthetic elaboration make it an ideal seed for developing potent and selective inhibitors against a range of protein targets. By employing a systematic workflow of library design, robust biophysical screening, and structure-guided optimization, researchers can effectively leverage this privileged scaffold to accelerate the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. This document provides in-depth technical analysis, actionable protocols, and scientifically grounded explanations to support your experimental work.

Overview of Synthetic Strategy

This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its synthesis typically involves the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. The most prevalent and versatile approach begins with a multicomponent Gewald reaction to form a 2-aminothiophene intermediate, which is then cyclized to build the final thieno[2,3-d]pyrimidine core.[1][2][3][4]

Understanding the nuances of this pathway is critical for troubleshooting and optimization. Below is a generalized workflow.

Synthesis_Workflow A Starting Materials (e.g., Ketone/Aldehyde, Cyanoacetate, Sulfur) B Gewald Reaction (2-Aminothiophene formation) A->B Base catalyst (e.g., Morpholine, TEA) C Cyclization (Pyrimidine ring formation) B->C Reagent (e.g., Formamide, Chloroformamidine) D Saponification/Hydrolysis (Ester to Carboxylic Acid) C->D Base (e.g., NaOH, KOH) E Final Product 5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic acid D->E Acid workup

Caption: Generalized workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing root cause analysis and actionable solutions.

Question 1: Why is the overall yield of my synthesis consistently low?

Low yield can stem from issues in any of the primary reaction steps: the initial Gewald reaction, the pyrimidine ring cyclization, or the final hydrolysis.

Potential Cause A: Inefficient Gewald Reaction

The Gewald reaction is the cornerstone of this synthesis, and its efficiency directly impacts the availability of the key 2-aminothiophene intermediate.[3][5]

  • Expertise & Experience: The choice of base catalyst is critical. While strong bases can accelerate the reaction, they may also promote side reactions. Morpholine or triethylamine (TEA) are commonly used, but their optimal concentration and reaction temperature depend on the specific substrates.[1] An insufficient amount of sulfur or localized overheating can also lead to incomplete conversion and the formation of byproducts.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a strong base like sodium ethoxide, consider switching to a milder organic base like morpholine or TEA to minimize byproduct formation.

    • Temperature Control: Maintain the reaction temperature strictly, typically between 40-60°C. Use a water bath for consistent heating.

    • Stoichiometry Check: Ensure malononitrile (or ethyl cyanoacetate) and elemental sulfur are used in at least stoichiometric amounts, with a slight excess of sulfur sometimes being beneficial.

    • Solvent Effects: The polarity of the solvent can influence reaction rates. Ethanol or DMF are common choices. Consider screening different solvents to find the optimal medium for your substrates.

Potential Cause B: Incomplete Cyclization

The cyclization of the 2-aminothiophene with reagents like formamide or chloroformamidine hydrochloride forms the pyrimidine ring.[6] This step is often high-temperature and can be prone to decomposition or side reactions if not controlled properly.

  • Expertise & Experience: Driving the reaction to completion without degrading the product is the main challenge. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this step by providing rapid and uniform heating.[7]

  • Troubleshooting Steps:

    • Reaction Time & Temperature: Monitor the reaction by TLC. If starting material persists after the recommended time, consider a modest increase in temperature or reaction duration. For conventional heating, temperatures can reach 180-200°C.

    • Reagent Purity: Ensure the formamide or other cyclizing agent is of high purity and anhydrous, as water can interfere with the reaction.

    • Consider Microwave Synthesis: If available, a microwave reactor can offer superior control and efficiency, often leading to cleaner reactions and higher yields in minutes rather than hours.[7]

Potential Cause C: Product Loss During Hydrolysis and Workup

The final step, saponification of the ester to the carboxylic acid, is generally high-yielding but can be a source of product loss if precipitation and isolation are not optimized.

  • Expertise & Experience: The product is amphoteric. Its solubility is highly pH-dependent. Improper pH adjustment during the acidic workup can lead to incomplete precipitation or the product remaining dissolved in the aqueous layer.

  • Troubleshooting Steps:

    • Precise pH Adjustment: After hydrolysis with NaOH or KOH, cool the reaction mixture in an ice bath before acidification. Add acid (e.g., HCl) dropwise with vigorous stirring, monitoring the pH carefully. The isoelectric point, where solubility is minimal, must be reached for maximum precipitation.

    • Sufficient Precipitation Time: Allow the mixture to stir at a low temperature (0-5°C) for an extended period (e.g., 1-2 hours) after pH adjustment to ensure complete precipitation.

    • Washing: Wash the filtered product with cold water to remove inorganic salts, but avoid excessive washing which can dissolve some of the product.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

Impurity formation is a common challenge, often arising from competing reaction pathways.

Potential Cause A: Thiophene Dimerization or Polymerization

During the Gewald reaction, activated intermediates can sometimes self-condense or react with elemental sulfur to form complex thiophene-based impurities.

  • Expertise & Experience: This is often exacerbated by excessively high temperatures or high concentrations of a strong base. The reaction should appear as a homogenous solution that gradually forms a precipitate of the desired 2-aminothiophene. The formation of dark, tarry substances is a clear indicator of undesired side reactions.

  • Troubleshooting Workflow:

Impurity_Troubleshooting Start Observe Impurity (e.g., Dark/Tarry Product, Extra TLC Spots) Check_Gewald Review Gewald Reaction Conditions Start->Check_Gewald Temp_High Is Temperature > 70°C? Check_Gewald->Temp_High Base_Strong Is a strong base used (e.g., NaOEt)? Temp_High->Base_Strong No Solution1 Action: Lower temp to 40-60°C. Use controlled heating. Temp_High->Solution1 Yes Solution2 Action: Switch to milder base (Morpholine, TEA). Base_Strong->Solution2 Yes Purify Purify intermediate by recrystallization before cyclization. Base_Strong->Purify No Solution1->Purify Solution2->Purify

Caption: Decision workflow for troubleshooting impurity formation.

Potential Cause B: Incomplete Hydrolysis or Amide Formation

If the final product shows signals corresponding to an ethyl or methyl ester in NMR analysis, the saponification was incomplete. Conversely, reacting with certain reagents can lead to the formation of amides.[8]

  • Expertise & Experience: Incomplete hydrolysis is typically due to insufficient base, inadequate reaction time, or low temperature. The use of co-solvents like THF or methanol with water can improve the solubility of the ester and facilitate a more efficient reaction.

  • Troubleshooting Steps:

    • Increase Base/Time: Use a larger excess of NaOH (e.g., 3-4 equivalents) and extend the reflux time, monitoring by TLC until the starting ester spot disappears.

    • Use a Co-solvent: Perform the hydrolysis in a mixture of water and a water-miscible organic solvent (e.g., 1:1 EtOH/H₂O) to ensure the starting material is fully dissolved.

    • Purification: If impurities persist, recrystallization from a suitable solvent like DMF/water or acetic acid is often effective for purifying the final carboxylic acid.

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst for the initial Gewald reaction?

    • While there is no single "best" catalyst for all substrates, morpholine is widely regarded as an excellent choice due to its balance of reactivity and selectivity, often leading to cleaner reactions and good yields.[9] Triethylamine is another effective and common alternative.[1][2]

  • Q2: Can I skip the isolation of the intermediate 2-aminothiophene ester?

    • While one-pot procedures are attractive, isolating and purifying the 2-aminothiophene intermediate is highly recommended.[5] This allows for the removal of unreacted starting materials and byproducts from the Gewald step, ensuring that the subsequent high-temperature cyclization starts with pure material, which generally leads to a cleaner final product and higher overall yield.

  • Q3: My final product is poorly soluble. How can I purify it?

    • The low solubility of the final product in common organic solvents is expected. Purification is typically achieved by recrystallization rather than column chromatography. Good solvent systems include DMF/water, DMSO/water, or aqueous acetic acid. The compound can also be dissolved in a dilute aqueous base, filtered to remove insoluble impurities, and then re-precipitated by adding acid.

  • Q4: What are the key safety precautions for this synthesis?

    • Hydrogen Sulfide (H₂S): The Gewald reaction can produce small amounts of H₂S gas, which is toxic and has a strong, unpleasant odor. Always perform this reaction in a well-ventilated fume hood.

    • High Temperatures: The cyclization step often requires high temperatures. Use appropriate heating mantles or oil baths with temperature controllers and ensure glassware is free of defects.

    • Corrosives: Handle reagents like sodium hydroxide, potassium hydroxide, and strong acids with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Optimized Experimental Protocol

This protocol is a synthesized and optimized procedure based on literature methods.[6][8][10]

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (80 mL).

  • Add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 mol).

  • Begin stirring and add morpholine (8.9 g, 0.102 mol) dropwise over 10 minutes.

  • Heat the mixture to 50°C and maintain for 4 hours. The reaction mixture will become homogeneous and then a solid should begin to precipitate.

  • After 4 hours, cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Expected Yield: 75-85%.

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one

  • In a 250 mL round-bottom flask, place the dried thiophene intermediate from Step 1 (10.0 g, 0.042 mol) and formamide (100 mL).

  • Heat the mixture to 190-200°C in an oil bath and reflux for 6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. A solid product will precipitate.

  • Pour the mixture into 300 mL of cold water and stir for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Expected Yield: 70-80%.

Step 3: Synthesis of this compound (via intermediate steps not shown) Note: The direct conversion from the product of Step 2 to the target molecule is a multi-step process not detailed here. The general final step from a corresponding ester is hydrolysis.

General Hydrolysis Protocol:

  • Suspend the ester precursor (e.g., Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate) in a 1:1 mixture of ethanol and 2M aqueous NaOH.

  • Heat the mixture to reflux until TLC analysis shows complete consumption of the starting material (typically 2-4 hours).

  • Cool the now-clear solution in an ice bath.

  • Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~3-4. A thick white precipitate will form.

  • Stir the suspension in the ice bath for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 25 mL), and dry under high vacuum at 60°C.

  • Expected Yield: >90%.

Data Summary Table
StepKey ReagentsTypical ConditionsParameter to OptimizeExpected Yield (%)
1. Gewald Reaction Cyclohexanone, Ethyl Cyanoacetate, S, MorpholineEthanol, 50°C, 4hBase type, Temperature75-85
2. Cyclization 2-Aminothiophene, FormamideNeat, 190-200°C, 6hReaction time, Microwave use70-80
3. Hydrolysis Ester Precursor, NaOH, HClEtOH/H₂O, RefluxpH of precipitation>90

References

purification challenges of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Drawing from established methodologies for thienopyrimidine derivatives and extensive in-house expertise, we provide troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your critical applications.

Introduction to the Challenges

This compound is a key heterocyclic intermediate in medicinal chemistry. Its rigid, planar structure, coupled with the presence of both an acidic carboxylic acid and a basic amino group, presents a unique set of purification challenges. The primary obstacles researchers face are its characteristically low solubility in common organic solvents and the removal of structurally similar impurities. This guide will provide a logical, step-by-step approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a solid that won't dissolve in standard recrystallization solvents. What is the primary cause of this issue?

This is the most frequently encountered challenge. The poor solubility of this compound stems from a combination of factors:

  • Strong Intermolecular Forces: The molecule contains multiple hydrogen bond donors (amino group, carboxylic acid) and acceptors (pyrimidine nitrogens, carbonyl oxygen). This leads to the formation of a highly stable crystal lattice, which requires significant energy to disrupt.

  • Molecular Planarity: The fused ring system is largely planar, allowing for efficient crystal packing and strong π-π stacking interactions, further increasing lattice energy.

  • Zwitterionic Character: The presence of both an acidic (carboxylic acid) and a basic (amino) group allows for the potential formation of zwitterions, which can enhance intermolecular electrostatic interactions.

Many thieno[2,3-d]pyrimidine derivatives are known for their low solubility in common solvents and high melting points, indicating high thermal stability.[1]

Q2: What are the most common impurities I should expect in my crude product?

The impurity profile largely depends on the synthetic route. A common synthesis involves the hydrolysis of the corresponding ethyl ester, Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate. Therefore, the most prevalent impurity is often the unreacted starting ester.

Impurity Structure Reason for Presence Key Differentiating Feature
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate R-COOEtIncomplete hydrolysis of the ester starting material.Neutral compound, lacks the acidic proton of the carboxylic acid.
Starting materials for ring formation VariesIncomplete initial cyclization reaction.Will vary based on the specific Gewald reaction precursors used.
Side-products from hydrolysis VariesOver-hydrolysis or side reactions under harsh basic/acidic conditions.May include ring-opened products or decarboxylated species.
Q3: Is my compound susceptible to degradation during purification?

While many thienopyrimidine cores exhibit good thermal stability, the functional groups on this compound present potential liabilities.[1]

  • Decarboxylation: Prolonged heating at high temperatures, especially in acidic or basic solutions, can potentially lead to decarboxylation. This is a known thermal decomposition pathway for some carboxylic acids.

  • Oxidation: The electron-rich amino group and thiophene ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or prolonged exposure to air at elevated temperatures.

It is generally recommended to conduct purification steps under an inert atmosphere (e.g., Nitrogen or Argon) if possible, and to avoid unnecessarily prolonged heating.

Troubleshooting Guides

Issue 1: Crude product has very low solubility, preventing effective purification by standard recrystallization.

This is the most common issue. A standard single-solvent recrystallization is often ineffective. We recommend a purification strategy based on acid-base chemistry.

This method leverages the acidic nature of the carboxylic acid group to solubilize the compound as its salt in an aqueous base, leaving behind neutral organic impurities. Subsequent acidification reprecipitates the purified product.

AcidBasePurification Crude Crude Solid (Product + Neutral Impurities) Dissolve Dissolve in aq. Base (e.g., 1M NaOH) Stir until clear solution Crude->Dissolve Solubilization Filter Filter Solution (Removes insoluble impurities) Dissolve->Filter Clarification Precipitate Acidify Filtrate (e.g., dropwise 1M HCl) to pH ~3-4 Filter->Precipitate Reprecipitation Isolate Isolate Precipitate (Filter, wash with H2O, then aprotic solvent like Acetone) Precipitate->Isolate Collection Dry Dry under Vacuum Isolate->Dry Pure Pure Product Dry->Pure

Caption: Acid-Base Purification Workflow

  • Dissolution: Suspend the crude this compound in a minimal amount of 1M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution at room temperature. Stir until a clear solution is obtained. The target compound will deprotonate to form the highly water-soluble sodium/potassium carboxylate salt. The key impurity, the ethyl ester, will remain insoluble.

  • Filtration: Filter the basic solution to remove any insoluble impurities, primarily the starting ethyl ester.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. The product will begin to precipitate as the pH drops. Monitor the pH and continue adding acid until the pH is approximately 3-4 to ensure complete protonation and precipitation of the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts. Follow this with a wash using a small amount of a cold, aprotic solvent like acetone or diethyl ether to help remove residual water.

  • Drying: Dry the purified solid under high vacuum, preferably at a slightly elevated temperature (e.g., 40-50 °C) to remove all traces of water.

Causality: This method is highly effective because it separates compounds based on a fundamental chemical property (acidity) rather than slight differences in solubility, providing a significant purification factor in a single step.

Issue 2: Acid-base precipitation is not providing sufficient purity, or I need to avoid aqueous conditions.

If residual impurities are still present, a carefully designed recrystallization protocol may be necessary. Due to the low solubility, a single-solvent system is unlikely. A solvent/anti-solvent approach is recommended.

Recrystallization_Workflow cluster_SolventScreening Solvent Screening cluster_Procedure Recrystallization Procedure Start Test solubility of crude product in various high-boiling polar solvents Solvents Candidate Solvents: - DMSO - DMF - NMP - Dioxane Start->Solvents Heat Heat small samples in each solvent. Does it dissolve? Solvents->Heat Decision Soluble when hot? Heat->Decision Dissolve Dissolve crude product in minimum hot solvent (e.g., DMSO) Decision->Dissolve Yes AddAntiSolvent Slowly add anti-solvent (e.g., Water, Acetone, or MTBE) until persistent cloudiness appears Decision->AddAntiSolvent No (Select best solvent for dissolution) Proceed with best option Dissolve->AddAntiSolvent Cool Cool slowly to room temp, then in an ice bath AddAntiSolvent->Cool Isolate Collect crystals by filtration, wash with anti-solvent, and dry Cool->Isolate

Caption: Recrystallization Solvent Selection and Workflow

  • Solvent Selection:

    • High-Solubility Solvent: Identify a solvent in which the compound is sparingly soluble at room temperature but moderately soluble upon heating. Based on literature for similar heterocyclic compounds, good candidates to screen are Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2]

    • Anti-Solvent (Miscible Non-Solvent): Find a solvent in which the compound is insoluble, but which is fully miscible with the high-solubility solvent. Water, acetone, or methyl tert-butyl ether (MTBE) are common first choices.

  • Procedure:

    • Gently heat the crude product in a minimal amount of the high-solubility solvent (e.g., DMSO) until it fully dissolves.

    • While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until you observe persistent turbidity (cloudiness).

    • If necessary, add a few more drops of the hot high-solubility solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Remove the heat source and allow the solution to cool slowly to room temperature. Inducing rapid crystallization by crash-cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Trustworthiness: This protocol is self-validating. The appearance of crystals upon slow cooling is a direct indicator that the chosen solvent system is appropriate for purification. The quality of the crystals (well-defined vs. powder) can also provide insight into the effectiveness of the purification.

References

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Thieno[2,3-d]pyrimidines are structural bioisosteres of purines and form the core of numerous pharmacologically active agents, making their efficient synthesis a key objective in medicinal chemistry.[1][2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Core Synthetic Strategy: A Two-Stage Approach

The most robust and widely adopted strategy for synthesizing the thieno[2,3-d]pyrimidine core involves a two-part process.[4] First, a substituted 2-aminothiophene is constructed, typically via the versatile Gewald multicomponent reaction.[5][6] This intermediate then undergoes cyclization to form the fused pyrimidine ring.

Synthetic_Workflow cluster_0 Stage 1: Thiophene Ring Formation cluster_1 Stage 2: Pyrimidine Ring Annulation Start Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Gewald Gewald Reaction Start->Gewald Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene One-pot synthesis Thiophene_ref Cyclizing_Agent Cyclizing Agent (e.g., Formamide, DMF-DMA) Cyclization Cyclization Reaction Cyclizing_Agent->Cyclization Final_Product Thieno[2,3-d]pyrimidine Scaffold Thiophene_ref->Cyclization Thiophene_ref->Cyclization Key Intermediate Troubleshooting_Workflow Start Low Product Yield Check_Stage Which stage has low yield? Start->Check_Stage Gewald Stage 1: Gewald Reaction Check_Stage->Gewald 2-Aminothiophene Precursor Cyclization Stage 2: Cyclization Check_Stage->Cyclization Final Product Cause_G1 Inefficient Condensation? Gewald->Cause_G1 Cause_G2 Poor Sulfur Reactivity? Gewald->Cause_G2 Cause_G3 Steric Hindrance? Gewald->Cause_G3 Cause_C1 Wrong Cyclizing Agent? Cyclization->Cause_C1 Cause_C2 Incomplete Reaction? Cyclization->Cause_C2 Cause_C3 Product Degradation? Cyclization->Cause_C3 Solution_G1 Optimize Base (Piperidine, Morpholine) Remove Water (Dean-Stark) Cause_G1->Solution_G1 Solution_G2 Optimize Solvent (DMF, EtOH) Increase Temperature (40-60°C) Cause_G2->Solution_G2 Solution_G3 Use Microwave Irradiation Adopt Two-Step Protocol Cause_G3->Solution_G3 Solution_C1 Screen Agents (Formamide, DMF-DMA, POCl₃/Acid) Cause_C1->Solution_C1 Solution_C2 Increase Time / Temperature Use Microwave Cause_C2->Solution_C2 Solution_C3 Lower Temperature Use Inert Atmosphere Cause_C3->Solution_C3

References

strategies to reduce byproduct formation in thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The thieno[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its synthesis, however, is often plagued by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges. This guide will dissect the most common synthetic routes, pinpointing the sources of byproduct formation and offering field-proven strategies to mitigate them.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and versatile method for constructing the thieno[2,3-d]pyrimidine scaffold involves a two-stage process:

  • Gewald Reaction: The synthesis of a polysubstituted 2-aminothiophene intermediate.

  • Pyrimidine Ring Annulation: The cyclization of the 2-aminothiophene to form the fused pyrimidine ring.

Each of these steps presents a unique set of challenges and potential for byproduct formation. We will address these in a question-and-answer format, providing you with a comprehensive troubleshooting manual.

Troubleshooting Guide & FAQs

Part 1: The Gewald Reaction - Building the Thiophene Intermediate

The Gewald reaction is a powerful multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[2] While efficient, it is not without its pitfalls.

Question 1: My Gewald reaction is producing a significant amount of a high molecular weight byproduct, and my yield of the desired 2-aminothiophene is low. What is happening and how can I fix it?

Answer:

This is a classic case of ylidene dimerization . The Knoevenagel condensation, the initial step of the Gewald reaction, forms an α,β-unsaturated nitrile intermediate.[2][3] Under certain conditions, this intermediate can undergo a Diels-Alder-type self-condensation to form a dimeric byproduct, which is often a major contributor to low yields.[3]

Causality:

  • Reaction Conditions: The dimerization is often favored by prolonged reaction times and less hindered substrates.

  • Base Selection: The choice and concentration of the base can influence the rate of the initial Knoevenagel condensation versus the subsequent sulfur addition and cyclization.

Troubleshooting Strategies:

StrategyRationale
Optimize Reaction Time Monitor the reaction closely by TLC. Once the starting materials are consumed, work up the reaction promptly to prevent the accumulation of the dimer.
Control Temperature Running the reaction at a slightly lower temperature can sometimes disfavor the dimerization pathway.
Choice of Base While tertiary amines like triethylamine are common, consider using a milder base or optimizing its concentration. Morpholine is also frequently used.[4]
Microwave Irradiation Microwave-assisted synthesis can dramatically reduce reaction times, often minimizing the formation of dimeric byproducts by favoring the desired reaction pathway.[5]

Experimental Protocol: Microwave-Assisted Gewald Reaction

This protocol is a general guideline and may require optimization for your specific substrates.

  • In a microwave-safe vessel, combine the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., triethylamine or morpholine).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (typically 5-20 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vessel and pour the contents into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene.

Question 2: My crude 2-aminothiophene product is contaminated with unreacted sulfur. What is the best way to remove it?

Answer:

Residual elemental sulfur is a common impurity in Gewald reactions. While some of it may be removed during filtration and washing, finely dispersed sulfur can be persistent.

Troubleshooting Strategies:

StrategyRationale
Hot Filtration Dissolve the crude product in a suitable hot solvent in which the desired product is soluble but sulfur has limited solubility. Filter the hot solution to remove the insoluble sulfur.
Solvent Washing Washing the crude solid with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (use with extreme caution due to its toxicity and flammability) or hot toluene, can be effective.
Column Chromatography While not ideal for large-scale purification from sulfur, a short plug of silica gel can sometimes be used to remove residual sulfur during chromatographic purification of the desired product.
Part 2: Pyrimidine Ring Annulation - Forming the Thieno[2,3-d]pyrimidine

The cyclization of the 2-aminothiophene intermediate is the final and often challenging step. The choice of the cyclizing agent and the reaction conditions are critical to avoid byproduct formation.

Question 3: I am using formamide at a high temperature to cyclize my 2-aminothiophene-3-carbonitrile, and I am getting a dark, tarry reaction mixture with a low yield of my desired thieno[2,3-d]pyrimidin-4-amine. What is causing this?

Answer:

High-temperature reactions with formamide are notorious for producing complex mixtures and low yields. The primary culprit is the thermal decomposition of formamide .

Causality:

  • Decomposition Pathways: When heated above 180 °C, formamide can decompose into various byproducts, including carbon monoxide, ammonia, and, more problematically, hydrogen cyanide (HCN) and water.[6][7][8] These reactive species can lead to a cascade of side reactions, resulting in polymerization and the formation of a tarry residue.

Troubleshooting Strategies:

StrategyRationale
Microwave-Assisted Synthesis As with the Gewald reaction, microwave irradiation can significantly reduce the required reaction time and temperature for the cyclization, minimizing the decomposition of formamide and improving yields.[5]
Alternative Cyclizing Agents Consider using milder and more efficient cyclizing agents that do not require such harsh conditions.

Alternative Cyclizing Agents:

ReagentAdvantagesDisadvantages
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reacts under milder conditions, often leading to cleaner reactions and higher yields.[5][9]Can be more expensive than formamide.
Triethyl Orthoformate A common and effective reagent for forming the pyrimidine ring.May require acidic or basic catalysis.
Guanidine Hydrochloride Useful for the synthesis of 2,4-diaminothieno[2,3-d]pyrimidines.The reaction conditions may need careful optimization.

Experimental Protocol: Cyclization using DMF-DMA

  • Dissolve the 2-aminothiophene-3-carbonitrile (1.0 eq) in a suitable solvent such as toluene or DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 eq).

  • Heat the reaction mixture at a moderate temperature (e.g., 80-110 °C) or use microwave irradiation for a shorter duration.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The intermediate amidine can then be cyclized with an appropriate amine, often with acid catalysis, to yield the final thieno[2,3-d]pyrimidine.[5]

Question 4: My cyclization reaction with an aniline is resulting in a mixture of isomers. What could be the cause?

Answer:

This issue often points to a Dimroth rearrangement . The Dimroth rearrangement is an isomerization of a heterocyclic compound that involves the opening and re-closing of the ring, leading to the exchange of a ring heteroatom with an exocyclic one.[10] In the context of thieno[2,3-d]pyrimidine synthesis, an initially formed imino intermediate can rearrange to a more stable amino product.

Causality:

  • Thermodynamic vs. Kinetic Control: The reaction may initially form a kinetic product which then rearranges to the thermodynamically more stable isomer under the reaction conditions (e.g., heat, acid, or base catalysis).

Troubleshooting Strategies:

StrategyRationale
Control Reaction Time and Temperature Shorter reaction times and lower temperatures may favor the kinetic product. Conversely, prolonged heating will likely lead to the thermodynamic product. Understanding the desired isomer is key.
pH Control The Dimroth rearrangement can be influenced by the pH of the reaction medium. Careful control of acidic or basic conditions can help to favor one isomer over the other.

Visualization of Key Pathways

To better illustrate the concepts discussed, the following diagrams outline the primary reaction pathway and a common byproduct formation route.

Thieno[2,3-d]pyrimidine Synthesis cluster_0 Gewald Reaction cluster_1 Pyrimidine Ring Annulation ketone Ketone/ Aldehyde intermediate 2-Aminothiophene Intermediate ketone->intermediate cyanoester α-Cyanoester cyanoester->intermediate sulfur Sulfur sulfur->intermediate base Base base->intermediate product Thieno[2,3-d]pyrimidine intermediate->product cyclizing_agent Cyclizing Agent (e.g., Formamide, DMF-DMA) cyclizing_agent->product

Caption: General synthetic route to thieno[2,3-d]pyrimidines.

Ylidene Dimerization Byproduct knoevenagel Knoevenagel Intermediate knoevenagel->knoevenagel dimer Ylidene Dimer (Byproduct) knoevenagel->dimer

Caption: Formation of the ylidene dimer byproduct.

Conclusion

The synthesis of thieno[2,3-d]pyrimidines, while a powerful tool in drug discovery, requires careful attention to reaction conditions to minimize byproduct formation. By understanding the underlying mechanisms of these side reactions, researchers can proactively design experiments that favor the formation of the desired product, leading to higher yields, simpler purifications, and ultimately, more efficient drug development pipelines. This guide provides a starting point for troubleshooting common issues, and we encourage you to adapt these strategies to your specific synthetic challenges.

References

Technical Support Center: Method Refinement for the Functionalization of the Thieno[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthetic functionalization of the thieno[2,3-d]pyrimidine scaffold. This bicyclic heteroaromatic system is a privileged core in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Its structural similarity to the purine bases of DNA and RNA makes it a compelling template for drug design.[2][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic system. Here, you will find troubleshooting guides and frequently asked questions to aid your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and general reactivity of the thieno[2,3-d]pyrimidine core.

Q1: What are the most common starting materials for the synthesis of the thieno[2,3-d]pyrimidine core?

The construction of the thieno[2,3-d]pyrimidine scaffold typically commences with a substituted thiophene derivative. A prevalent and efficient starting point is a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxylate.[5][6][7][8] These precursors are readily accessible, often through the Gewald reaction, and can be cyclized to form the fused pyrimidine ring.[9][10] For instance, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, synthesized via the Gewald reaction, serves as a versatile intermediate for further elaboration into the thieno[2,3-d]pyrimidine system.[9][10]

Q2: I'm observing low yields in my cyclization reaction to form the thieno[2,3-d]pyrimidin-4-one. What are the potential causes and solutions?

Low yields in the cyclization step can be attributed to several factors:

  • Incomplete Reaction: The reaction may necessitate more forcing conditions. Consider elevating the reaction temperature or prolonging the reaction time. Microwave irradiation has proven effective in driving these reactions to completion, often with the benefits of reduced reaction times and enhanced yields.[5][6][10]

  • Side Reactions: Impurities in your starting materials or intermediates can lead to undesired side reactions. It is crucial to ensure the purity of your starting 2-aminothiophene derivatives.

  • Sub-optimal Reagents: The choice of cyclizing agent is critical. Formamide is commonly used for the synthesis of 4-aminothieno[2,3-d]pyrimidines, while urea is employed for the corresponding 4-oxo analogues.[11] For the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, a one-pot reaction from 2H-thieno[2,3-d][5][12]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine has been reported to be effective.[13]

Q3: Which positions on the thieno[2,3-d]pyrimidine core are most reactive for functionalization?

The reactivity of the different positions on the thieno[2,3-d]pyrimidine core varies significantly:

  • C4-Position: The C4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). A common strategy involves converting the 4-oxo group to a 4-chloro substituent using reagents like phosphoryl chloride (POCl3).[14] This 4-chloro derivative can then readily react with a wide range of nucleophiles, including amines, to introduce diversity at this position.[14]

  • C2-Position: The C2-position is generally less reactive towards nucleophilic substitution compared to the C4-position.[15] Functionalization at C2 often requires more stringent reaction conditions or the application of metal-catalyzed cross-coupling reactions.[16][17]

  • C6-Position (Thiophene Ring): Direct functionalization of the thiophene ring via electrophilic aromatic substitution can be challenging due to the electron-withdrawing nature of the fused pyrimidine ring. A more reliable approach is to introduce the desired substituents onto the thiophene precursor before the cyclization step. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed on halogenated thieno[2,3-d]pyrimidines to introduce aryl or alkyl groups at this position.[18]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common, yet challenging, functionalization reactions.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the thieno[2,3-d]pyrimidine scaffold.[18][19] However, these reactions can be sensitive to various parameters.

Problem: Poor or no conversion in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Troubleshooting

Possible Cause Troubleshooting Steps
Catalyst Inactivation The palladium catalyst is sensitive to oxygen and impurities. Ensure all reagents and solvents are pure and rigorously degassed. Consider using a different palladium precursor or a more robust ligand system, such as those from the Buchwald group.[20][21]
Boronic Acid Decomposition Boronic acids can be prone to decomposition, particularly protodeboronation.[22] Use high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters). Ensure anhydrous conditions if your substrate is water-sensitive.[22]
Inappropriate Base The choice and quality of the base are critical.[22] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The base's strength and solubility can significantly impact the reaction outcome. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[21]
Poor Reagent Solubility Ensure that your halogenated thieno[2,3-d]pyrimidine and boronic acid are soluble in the reaction solvent at the chosen temperature.[20] If solubility is an issue, consider screening alternative solvents like DMF or dioxane.[20]
Suboptimal Temperature While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Screen a range of temperatures to find the optimal balance.
Troubleshooting Guide 2: C-H Functionalization

Direct C-H functionalization is an atom-economical method for modifying the thieno[2,3-d]pyrimidine core. However, achieving regioselectivity can be a challenge.

Problem: Lack of regioselectivity in direct C-H arylation.

Regioselectivity in C-H functionalization is often directed by the electronic properties of the substrate and the nature of the catalyst. For thieno[2,3-d]pyrimidines, the C2 and C6 positions are often the most susceptible to C-H activation.[12][16]

Possible Cause Troubleshooting Steps
Non-selective Catalyst The choice of palladium catalyst and ligand is crucial for directing the regioselectivity. Some studies have shown that a cationic palladium catalyst can favorably promote arylation at the C5-position.[1] Experiment with different catalyst systems to find one that favors your desired position.
Steric Hindrance Steric hindrance around a particular C-H bond can disfavor its activation. If you are targeting a sterically hindered position, you may need to use a less bulky catalyst or a different functionalization strategy altogether.
Electronic Effects The electronic nature of the substituents on the thieno[2,3-d]pyrimidine core can influence the site of C-H activation. Electron-donating groups can activate ortho and para positions, while electron-withdrawing groups can deactivate them.[21]

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common and important functionalization reaction.

Protocol: Suzuki-Miyaura Coupling at the C6-Position of a Thieno[3,2-d]pyrimidine

This protocol is adapted from a procedure for the synthesis of 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones modulated at the C6 position.[18]

Materials:

  • 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Dioxane/H₂O (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.

  • Add the degassed dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C6-arylated product.

Part 4: Data Presentation and Visualization

This section provides a visual representation of a troubleshooting workflow and a summary of common spectroscopic data.

Functionalization_Strategy

Characteristic ¹H NMR Signals for Thieno[2,3-d]pyrimidine Derivatives
Proton Typical Chemical Shift (δ, ppm)
Pyrimidine H-27.9 - 8.5
Thiophene H-57.0 - 7.5
Thiophene H-67.3 - 7.8
NH (if present)9.0 - 13.0 (broad)
Note: Chemical shifts can vary significantly depending on the substitution pattern and solvent.[5][10][23]
Common Palladium Catalysts and Ligands for Cross-Coupling on Thieno[2,3-d]pyrimidines
Catalyst/Ligand Typical Applications
Pd(PPh₃)₄General purpose, Suzuki and Stille couplings.
Pd(dppf)Cl₂Robust catalyst for Suzuki and Buchwald-Hartwig couplings.[18]
Pd₂(dba)₃ with Buchwald ligands (e.g., SPhos, XPhos)For challenging couplings, including electron-rich substrates and sterically hindered partners.
Pd(OAc)₂Often used in combination with various phosphine ligands for C-H activation and other cross-coupling reactions.[12]

References

Technical Support Center: Overcoming Permeability Challenges with 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-aminothieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors investigated for therapeutic use in oncology and inflammatory diseases.[1][2][3] A common synthetic handle and pharmacophore element in this class is the 6-carboxylic acid moiety. While often crucial for target engagement, this polar, ionizable group frequently leads to a significant challenge: poor cell permeability. At physiological pH, the carboxylic acid is deprotonated, resulting in a charged species that cannot efficiently cross the lipophilic cell membrane via passive diffusion.[4] This guide provides a comprehensive, question-and-answer-based resource for researchers encountering this critical issue, offering troubleshooting strategies, detailed experimental protocols, and advanced solutions.

Section 1: Foundational FAQs

Q1: Why do my 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid analogs consistently show poor cell permeability?

A1: The primary reason is the physicochemical properties imparted by the carboxylic acid group. At a physiological pH of ~7.4, this group is predominantly ionized (negatively charged), which dramatically increases its polarity and water solubility while severely hindering its ability to passively diffuse across the lipophilic lipid bilayer of the cell membrane.[4][5] This is a classic example of the trade-off between aqueous solubility and membrane permeability.[5] While the charge may be beneficial for target binding (e.g., forming a salt bridge with a basic residue in a kinase active site), it is a major liability for getting the compound to its intracellular target in the first place.

Q2: What are the key physicochemical properties I should analyze first when facing this issue?

A2: Before proceeding to complex cell-based assays, a thorough analysis of the following physicochemical properties is essential. These parameters can often predict permeability issues and guide your optimization strategy.

PropertyImportance for PermeabilityTarget Range (General Guidance)How to Measure/Predict
LogP / LogD Measures lipophilicity. LogD is pH-dependent and more relevant for ionizable compounds.LogD at pH 7.4: 1-3Experimental (shake-flask) or computational (e.g., ChemAxon, Schrödinger Suite).
pKa Determines the ionization state at a given pH.For acids, a higher pKa is often better for passive diffusion as more of the neutral species exists at pH 7.4.Experimental (potentiometric titration, UV-Vis) or computational.
Polar Surface Area (PSA) Estimates the surface sum over all polar atoms. High PSA is associated with poor permeability.PSA < 140 ŲComputational (e.g., ChemAxon, MOE).
Hydrogen Bond Donors (HBD) Groups like -COOH and -NH2 can form hydrogen bonds with water, hindering membrane crossing.HBD ≤ 5Calculated from chemical structure.

Analyzing these properties for your series of analogs will help you build a quantitative structure-permeability relationship (QSPR) model to guide future designs.

Q3: What is the difference between passive diffusion and active transport, and why does it matter for my compounds?

A3: It's a critical distinction.

  • Passive Diffusion: This is the movement of a substance across a membrane from an area of high concentration to one of low concentration, driven by the concentration gradient. It does not require energy. Lipophilicity and charge are dominant factors. PAMPA is an assay that specifically measures this.[6][7]

  • Active Transport: This process involves membrane proteins (transporters) that move substances across the membrane. This can be against a concentration gradient and requires energy (e.g., ATP-binding cassette or ABC transporters).[8] Active transport is divided into:

    • Uptake: Transporters like the Solute Carrier (SLC) family bring compounds into the cell.[8]

    • Efflux: Transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) actively pump compounds out of the cell, which is a major mechanism of drug resistance.[8][9]

For your this compound analogs, poor passive diffusion is the most likely initial barrier. However, if modifications to improve lipophilicity are unsuccessful, you must consider the possibility that your compound is a substrate for an efflux pump. The Caco-2 assay is designed to investigate both passive and active transport phenomena.[10]

Section 2: Troubleshooting & Strategy

Q4: My compound is highly potent in a biochemical (e.g., enzymatic) assay but shows little to no activity in a cell-based assay. How do I confirm permeability is the problem?

A4: This is a classic and very common scenario. The discrepancy strongly suggests that your compound is not reaching its intracellular target at a sufficient concentration. The logical next step is to directly measure its permeability. The recommended approach is a tiered experimental workflow:

G A Potent in Biochemical Assay, Inactive in Cell-Based Assay B Tier 1: PAMPA Assay (High-Throughput Screen) A->B C Is Peff > 1.0 x 10⁻⁶ cm/s? B->C Analyze Data D Permeability is Likely NOT the Primary Issue. Investigate other factors: - Target engagement in cells - Cell line specific issues - Compound stability C->D Yes E Tier 2: Caco-2 Assay (Gold Standard) C->E No F Is Efflux Ratio > 2? E->F Analyze Data G Compound is an Efflux Substrate. Consider co-dosing with efflux inhibitor (e.g., Verapamil) to confirm. F->G Yes H Poor Passive Permeability Confirmed. Proceed to Structural Modification or Prodrug Strategy. F->H No

Caption: Tiered workflow for diagnosing permeability issues.

This workflow efficiently uses a high-throughput, cost-effective assay (PAMPA) to first assess passive diffusion before moving to the more resource-intensive but comprehensive Caco-2 assay if needed.

Q5: What is the most effective first step to assess permeability experimentally?

A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal first step.[6][11] It is a cell-free, high-throughput assay that isolates and measures passive transcellular permeation.[7]

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor well (containing your compound) from an acceptor well.[6][11]

  • Why it's the best first step: It is fast, inexpensive, and provides a clean measure of passive diffusion without the complexities of active transporters or cellular metabolism.[7][12] This allows you to quickly determine if the fundamental physicochemical properties of your compound are suitable for membrane crossing. If a compound fails the PAMPA screen, it is highly unlikely to succeed in a more complex cellular model without modification.

Q6: My compound failed the PAMPA screen. What are the primary strategies to improve its permeability?

A6: A low PAMPA permeability value confirms that poor passive diffusion is the core issue. The two main strategies are Structural Modification and the Prodrug Approach .

  • Structural Modification (Lead Optimization):

    • Mask the Carboxylic Acid: The most effective strategy is to replace the carboxylic acid with a neutral, bioisosteric group that can still perform the necessary interactions with the target. Examples include tetrazoles, acylsulfonamides, or hydroxamates. This is a significant medicinal chemistry effort but can permanently solve the permeability problem.

    • Reduce Polarity: Systematically modify other parts of the molecule to decrease PSA and the hydrogen bond donor count. For example, replace polar groups with more lipophilic ones, if tolerated by the target.

    • Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, ethyl) at positions that do not interfere with target binding to increase the overall LogD.

  • Prodrug Approach:

    • This involves temporarily masking the carboxylic acid with a chemical group (a "promoiety") that renders the molecule more lipophilic.[5] This "prodrug" crosses the cell membrane, and once inside the cell, the promoiety is cleaved by intracellular enzymes (like esterases) to release the active carboxylic acid-containing parent drug.[13][14] The most common strategy for carboxylic acids is esterification.[4][14]

Q7: When should I consider using the more complex Caco-2 assay?

A7: You should move to a Caco-2 permeability assay in the following scenarios:

  • Your compound shows moderate-to-good permeability in the PAMPA assay, but is still inactive in your functional cell-based assay. This suggests that passive diffusion is possible, but active efflux might be preventing intracellular accumulation.[7]

  • You need to definitively determine if your lead compound is a substrate for efflux pumps like P-gp.[10]

  • You are preparing a compound for in vivo studies and need a more accurate, industry-standard prediction of human intestinal absorption.[15][16]

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporters, thus modeling the intestinal barrier.[15][17] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio (ER) can be calculated. An ER greater than 2 is a strong indicator of active efflux.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Throughput Permeability Screening using PAMPA

This protocol is adapted from standard methodologies.[6][12][18]

1. Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Lecithin from soybean (e.g., Sigma-Aldrich)

  • Dodecane (e.g., Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compounds and control compounds (e.g., high-permeability propranolol, low-permeability atenolol)

2. Procedure:

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.

  • Coat Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the 96-well filter plate (this will be your donor plate). Allow the solvent to fully impregnate the filter for at least 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4, containing 5% DMSO to aid solubility) to each well of the acceptor plate.

  • Prepare Donor Solutions: Prepare your test and control compounds at a concentration of 10-20 µM in PBS (pH 7.4, containing 5% DMSO).

  • Start Assay: Add 150 µL of your compound solutions to the corresponding wells of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking. A moist chamber can prevent evaporation.[12]

  • Sample Collection & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Determine the concentration of the compound in each well using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

3. Data Analysis: Calculate the apparent permeability coefficient (Peff or Papp) using the following equation:

Peff (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time )

Where:

  • [Drug]acceptor is the concentration in the acceptor well.

  • [Drug]equilibrium is the theoretical equilibrium concentration.

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

4. Interpretation:

Permeability ClassPeff (x 10⁻⁶ cm/s)Expected Absorption
High> 1.0Well absorbed
Medium0.1 - 1.0Moderately absorbed
Low< 0.1Poorly absorbed
Protocol 2: Gold-Standard Permeability and Efflux Assessment using the Caco-2 Cell Model

This protocol is based on established industry standards.[10][15][16]

1. Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Culture medium: DMEM with 10% FBS, 1% non-essential amino acids, 1% Pen-Strep.

  • Transwell® inserts (e.g., 24-well format, 0.4 µm polycarbonate membrane)

  • Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).

  • Lucifer yellow for monolayer integrity check.

2. Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm².

  • Prepare for Transport: Wash the monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate with buffer for 30 minutes at 37°C.

  • Dosing (Bidirectional Assay):

    • A→B Transport (Apical to Basolateral): Add your test compound (e.g., 10 µM in transport buffer) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • B→A Transport (Basolateral to Apical): Add your test compound to the basolateral chamber. Add fresh buffer to the apical chamber.

  • Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking (e.g., 50 rpm).[19]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers for each direction. Analyze concentrations via LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the membrane area, and C₀ is the initial donor concentration.[10]

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

4. Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability Class
> 10High
1 - 10Moderate
< 1Low
Efflux Ratio (ER)Interpretation
< 2No significant efflux
> 2Potential substrate for active efflux

Section 4: Advanced Strategies: Prodrug Approaches

Q8: How can I design an effective prodrug for my carboxylic acid-containing compound?

A8: The most common and effective prodrug strategy for a carboxylic acid is to convert it into an ester. This masks the polar, charged group with a more lipophilic, neutral moiety, dramatically improving passive diffusion.[4][13]

G cluster_1 Intracellular Space Prodrug Prodrug (e.g., Ester) Lipophilic, Neutral ParentDrug Parent Drug (Carboxylic Acid) Charged, Active Prodrug->ParentDrug Passive Diffusion Esterases Esterases Esterases->ParentDrug Cleavage Membrane Cell Membrane

Caption: Mechanism of an ester prodrug strategy.

Key Design Considerations:

  • Choice of Alcohol (Promoiety): Simple alkyl esters (methyl, ethyl) are a good starting point.[20] More complex promoieties like acyloxymethyl or pivaloyloxymethyl (POM) esters can be used to tune the rate of hydrolysis and stability.[21]

  • Stability vs. Cleavage: The prodrug must be stable enough in the extracellular environment (e.g., plasma, assay buffer) to reach the cell, but labile enough to be rapidly cleaved by intracellular esterases to release the active drug.[4]

  • Toxicity of Byproducts: The released alcohol and any other byproducts of cleavage should be non-toxic. For example, cleavage of an ethyl ester releases ethanol, which is generally safe at low concentrations.

Experimental Validation:

  • Synthesize the ester prodrug.

  • Confirm its improved permeability using the PAMPA and/or Caco-2 assays.

  • Demonstrate its conversion back to the active parent drug by incubating the prodrug with liver microsomes or cell lysates (which contain esterases) and monitoring the formation of the parent drug by LC-MS.

  • Finally, test the prodrug in your cell-based functional assay. A successful prodrug will show significantly improved activity compared to the parent carboxylic acid.

References

Technical Support Center: Optimization of High-Throughput Screening (HTS) for Thieno[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine libraries in high-throughput screening (HTS) campaigns. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of assay development and optimization. Thieno[2,3-d]pyrimidines are a privileged scaffold in medicinal chemistry, often targeting ATP-binding sites of protein kinases, making them a focal point in drug discovery.[1] This resource addresses common challenges encountered during HTS of these libraries, offering solutions grounded in scientific principles to ensure the generation of high-quality, reproducible data.

I. Frequently Asked Questions (FAQs)

This section covers foundational questions about structuring and validating your HTS assay for thieno[2,3-d]pyrimidine libraries.

Q1: What are the most suitable HTS assay formats for screening thieno[2,3-d]pyrimidine libraries against kinase targets?

A1: The choice of assay format is critical and depends on the specific kinase and available resources. Thieno[2,3-d]pyrimidines often act as ATP-competitive inhibitors, so assays that directly or indirectly measure kinase activity are preferred.

  • Homogeneous Proximity-Based Assays: These are often the methods of choice for HTS due to their simplicity and automation compatibility.[2]

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Assays like LanthaScreen® and HTRF® are robust formats for kinase activity.[3][4] They are less susceptible to interference from fluorescent compounds, a common issue with heterocyclic libraries.[3]

    • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and suitable for detecting kinase activity.[2] However, it can be prone to interference from light-scattering compounds or those that generate singlet oxygen.[5]

  • Bioluminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. They are highly sensitive and have a large dynamic range.[6]

  • Fluorescence Polarization (FP): FP assays are suitable for kinases where a change in the size of a fluorescently labeled substrate or product can be measured upon phosphorylation.

It is crucial to select an assay format that minimizes potential interference from the thieno[2,3-d]pyrimidine scaffold, which can exhibit intrinsic fluorescence or absorbance.

Q2: How do I establish a robust assay validation protocol before starting a full-scale screen?

A2: A thorough assay validation is non-negotiable for a successful HTS campaign. The goal is to ensure the assay is reproducible, sensitive, and statistically sound.[7]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-Factor A statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of the assay.[8][9][10]An ideal assay has a Z'-factor between 0.5 and 1.[8][10] A value below 0.5 suggests the assay needs further optimization.[8]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.A higher S/B ratio is generally better, but the Z'-factor is a more comprehensive measure of assay quality.
DMSO Tolerance The assay's performance in the presence of various concentrations of dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries.[7]The assay should maintain a stable Z'-factor at the final DMSO concentration that will be used in the screen (typically ≤1%).[7]
Reagent Stability The stability of all assay reagents over the duration of the experiment under assay conditions.[7]Reagents should be stable for a period longer than the anticipated screen time to avoid signal drift.

A pilot screen of a small, diverse set of compounds can also help identify potential issues before committing to the full library.[2]

Q3: What are the common sources of false positives when screening thieno[2,3-d]pyrimidine libraries?

A3: False positives are compounds that appear active in the primary screen but are not true inhibitors of the target.[11][12][13] Thieno[2,3-d]pyrimidine libraries can be susceptible to several types of assay interference.

  • Compound Auto-fluorescence/Absorbance: The heterocyclic nature of the thieno[2,3-d]pyrimidine core can lead to intrinsic fluorescence or absorbance that interferes with optical readouts.[13][14]

  • Luciferase Inhibition: If using a luciferase-based assay (e.g., ADP-Glo), some compounds can directly inhibit the luciferase enzyme, leading to a false-positive signal in an inhibition screen.[13][15][16]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[17][18]

  • Redox Activity: Compounds that are redox-active can interfere with assays by generating reactive oxygen species.[13]

  • Metal Impurities: Inorganic impurities, such as zinc, within compound samples can cause false-positive signals.[12]

Implementing counter-screens and orthogonal assays is essential to identify and eliminate these false positives early in the hit validation process.[13][19]

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem Area 1: Poor Assay Performance & Variability
Q: My Z'-factor is consistently below 0.5. What should I investigate?

A: A low Z'-factor indicates poor separation between your positive and negative controls, making it difficult to identify true hits.[8]

Troubleshooting Steps:

  • Evaluate Control Performance:

    • Positive Control: Is your positive control (e.g., a known inhibitor) potent enough? Consider using a concentration that gives a robust and reproducible signal.

    • Negative Control: Is your negative control (e.g., DMSO) truly inert? Ensure there is no contamination.

  • Check Reagent Concentrations:

    • Enzyme and Substrate: Are the enzyme and substrate concentrations optimal? For kinase assays, concentrations around the Km for ATP and the peptide substrate are often a good starting point.

  • Incubation Times and Temperatures:

    • Are incubation times consistent across all plates?[20]

    • Is there a temperature gradient across the incubator? This can lead to "edge effects" where wells on the perimeter of the plate behave differently.[7][21]

  • Liquid Handling and Automation:

    • Are your automated liquid handlers calibrated and dispensing accurately? Inconsistent volumes are a major source of variability.[22]

    • Is there splashing or cross-contamination between wells?

  • Reagent Stability:

    • Are your reagents stable for the duration of the assay? Perform a time-course experiment to check for signal drift.[7]

Problem Area 2: High Rate of False Positives
Q: My primary screen yielded a high hit rate, but many are not confirming in follow-up assays. How can I triage these?

A: A high, unconfirmed hit rate often points to systematic assay interference. A multi-step validation workflow is crucial.

Hit Triage and Validation Workflow:

Caption: A typical hit validation workflow.

Step-by-Step Triage Protocol:

  • Dose-Response Confirmation: Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (IC50). This will eliminate hits that are not concentration-dependent.

  • Orthogonal Assay: Test the confirmed hits in a different assay format that measures the same biological endpoint but uses a different detection technology.[23] For example, if your primary screen was a TR-FRET assay, an orthogonal assay could be a mobility-shift assay or a label-free method. This helps to rule out technology-specific artifacts.

  • Counter-Screens: Run counter-screens to identify compounds that interfere with the assay components.[13]

    • Luciferase Counter-Screen: If your primary assay uses luciferase, test your hits for direct inhibition of the luciferase enzyme in the absence of your primary target.[13][15]

    • Fluorescence Interference: For fluorescence-based assays, measure the intrinsic fluorescence of the compounds at the excitation and emission wavelengths of your assay.

  • Promiscuity Assays: Test your hits against a panel of unrelated targets to assess their selectivity. Promiscuous inhibitors are often undesirable as starting points for drug discovery.

Problem Area 3: Cell-Based Assay Issues
Q: I'm running a cell-based assay and observing high variability and "edge effects." What are the likely causes?

A: Cell-based assays introduce additional sources of variability compared to biochemical assays.[24][25]

Troubleshooting Cell-Based Assay Variability:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during plating. Use automated cell dispensers for better consistency.
Cell Health and Passage Number Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination.[26]
Edge Effects Caused by uneven temperature or evaporation across the plate.[7][21] To mitigate this, use plates with lids, ensure proper humidity in the incubator, and consider leaving the outer wells empty or filling them with media without cells.[21]
Plate Type Use tissue culture-treated plates for adherent cells. The color of the plate (clear, black, or white) should be appropriate for your detection method (absorbance, fluorescence, or luminescence, respectively).[25]
Compound Cytotoxicity High concentrations of some compounds can be toxic to cells, leading to a decrease in signal that can be misinterpreted as inhibition. Run a parallel cytotoxicity assay (e.g., using CellTiter-Glo®) to identify cytotoxic compounds.

Workflow for Mitigating Edge Effects:

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Ensure Proper Incubator Humidity C Fill Outer Wells with Sterile PBS or Media A->C B Use Lidded Microplates B->C E Exclude Data from Outer Wells C->E D Automate Plate Sealing D->E F Apply Plate Normalization Algorithms E->F

References

Validation & Comparative

A Comparative Analysis of Anticancer Efficacy: Thieno[2,3-d]pyrimidines versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based comparison of the anticancer activities of the emerging thieno[2,3-d]pyrimidine class of compounds against doxorubicin, a cornerstone of conventional chemotherapy. For decades, doxorubicin has been a potent, broad-spectrum anticancer agent, but its clinical utility is often hampered by severe side effects, most notably cardiotoxicity.[1][] This has fueled the search for novel therapeutic agents with improved efficacy and wider therapeutic windows. Thieno[2,3-d]pyrimidines, structural analogs of purines, have emerged as a highly promising scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer potential through various mechanisms of action.[3][4]

This document synthesizes key experimental findings, comparing these two agents on the basis of their mechanisms of action, in vitro cytotoxicity against various cancer cell lines, and potential for selective toxicity.

Part 1: Mechanisms of Anticancer Action

A fundamental understanding of a drug's mechanism is critical to evaluating its therapeutic potential. Doxorubicin and thieno[2,3-d]pyrimidines operate through distinct, albeit sometimes overlapping, pathways to induce cancer cell death.

Doxorubicin: A Multi-Pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is pleiotropic, meaning it affects multiple targets simultaneously.[1] Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition : Doxorubicin inserts itself into the DNA double helix, which obstructs DNA and RNA synthesis.[1][5] It also forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger apoptotic cell death.[1][6]

  • Generation of Reactive Oxygen Species (ROS) : The drug undergoes redox cycling, producing semiquinone free radicals. This process generates large amounts of ROS, which cause oxidative damage to DNA, proteins, and cellular membranes, contributing to cytotoxicity.[5][7] This mechanism is also heavily implicated in its cardiotoxic side effects.[]

  • Induction of Multiple Cell Death Pathways : Beyond apoptosis, doxorubicin can induce other forms of cell death, including senescence and autophagy.[1][7]

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Oxidative Stress Mito->ROS Redox Cycling

Caption: Doxorubicin's multifaceted mechanism of action.
Thieno[2,3-d]pyrimidines: Targeted Inhibition and Versatility

Unlike doxorubicin's broad attack, thieno[2,3-d]pyrimidine derivatives are often designed as inhibitors of specific molecular targets, primarily protein kinases that are dysregulated in cancer.[8] Their structural similarity to purines allows them to function as ATP-competitive inhibitors in the kinase domain.[3]

Key targets include:

  • Receptor Tyrosine Kinases (RTKs) : Many derivatives have been developed as potent inhibitors of EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial for tumor growth, proliferation, and angiogenesis.[4][9][10]

  • Intracellular Kinases : Some compounds target intracellular signaling pathways, such as PI3K.[11]

  • Topoisomerase II : Certain thieno[2,3-d]pyrimidine derivatives have also been shown to inhibit topoisomerase II, providing a mechanistic overlap with doxorubicin.[12]

By inhibiting these key oncogenic drivers, thieno[2,3-d]pyrimidines can induce cell cycle arrest and apoptosis with potentially greater specificity than conventional chemotherapy.[10][12]

Thienopyrimidine_Mechanism cluster_targets Molecular Targets cluster_pathways Downstream Pathways TP Thieno[2,3-d]pyrimidine Derivatives EGFR EGFR/HER2 TP->EGFR Inhibition VEGFR VEGFR-2 TP->VEGFR Inhibition PI3K PI3K TP->PI3K Inhibition TopoII Topoisomerase II TP->TopoII Inhibition Prolif Inhibit Proliferation EGFR->Prolif Apoptosis Induce Apoptosis EGFR->Apoptosis Angio Inhibit Angiogenesis VEGFR->Angio PI3K->Prolif TopoII->Apoptosis CycleArrest Induce Cell Cycle Arrest TopoII->CycleArrest

Caption: Common molecular targets of thieno[2,3-d]pyrimidines.

Part 2: Comparative Cytotoxicity Analysis

The most direct measure of anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. Numerous studies have evaluated novel thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, often using doxorubicin as a positive control. The data reveals that the efficacy of these derivatives is highly dependent on their specific chemical structure and the cancer cell line being tested.

The table below consolidates IC50 data from multiple peer-reviewed studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)40.0[11]
Doxorubicin MCF-7 (Breast)30.40[13][14]
Doxorubicin MCF-7 (Breast)2.5[15][16]
Doxorubicin MCF-7 (Breast)8.306[17]
Doxorubicin HCT-116 (Colon)--
Doxorubicin HepG2 (Liver)12.2[15]
Doxorubicin A549 (Lung)> 20[15][16]
Thieno[2,3-d]pyrimidine 10e MCF-7 (Breast)14.5[11]
Thieno[2,3-d]pyrimidine 10b MCF-7 (Breast)19.4[11]
Thieno[2,3-d]pyrimidine 14 MCF-7 (Breast)22.12[13][14][18]
Thieno[2,3-d]pyrimidine 13 MCF-7 (Breast)22.52[13][14]
Thieno[2,3-d]pyrimidine 17f HCT-116 (Colon)2.80[9]
Thieno[2,3-d]pyrimidine 17f HepG2 (Liver)4.10[9]
Thieno[2,3-d]pyrimidine 13k MCF-7 (Breast)7.592[10]
Thieno[2,3-d]pyrimidine 13k HCT-116 (Colon)9.001[10]
Thieno[2,3-d]pyrimidine 8 HT-29 (Colon)See note[12]
Thieno[2,3-d]pyrimidine l MDA-MB-231(Breast)27.6[19]

Note on Compound 8: This compound showed potent topoisomerase II inhibitory activity (IC50 of 41.67 µM), superior to the reference drug etoposide, and induced apoptosis and G2/M cell cycle arrest in HT-29 cells.[12]

Analysis of Cytotoxicity Data:

The compiled data clearly demonstrates the potential of the thieno[2,3-d]pyrimidine scaffold. Several derivatives exhibit cytotoxic potency that is not only comparable but, in some cases, superior to doxorubicin against the same cell line. For instance, derivative 10e (IC50 = 14.5 µM) and 10b (IC50 = 19.4 µM) showed significantly greater potency against the MCF-7 breast cancer cell line than doxorubicin (IC50 = 40.0 µM) in the same study.[11] Similarly, derivatives 14 and 13 were more potent against MCF-7 cells than the doxorubicin standard used in that specific experiment.[13][14]

Furthermore, the versatility of the scaffold is evident. Derivative 17f , developed as a VEGFR-2 inhibitor, displayed potent activity against colon (HCT-116) and liver (HepG2) cancer cells.[9] This highlights the ability to tune the biological activity of thieno[2,3-d]pyrimidines by modifying their substituent groups to target different kinases or pathways.

Part 3: Selectivity and Toxicity Profile

A critical differentiator for any new anticancer agent is its therapeutic index—the ratio between its toxic dose and its therapeutic dose. Doxorubicin's clinical use is limited by cumulative, dose-dependent cardiotoxicity and damage to other healthy organs.[1][5]

The targeted nature of many thieno[2,3-d]pyrimidine derivatives suggests a potential for a better safety profile. While extensive clinical data is not yet available, preclinical studies are encouraging. In one crucial experiment, the highly effective derivatives 10b and 10e were tested against the normal human skin cell line (BJ-1).[11] Derivative 10b was found to be far less cytotoxic to the normal cells (IC50 = 221.7 µM) than to the MCF-7 cancer cells (IC50 = 19.4 µM), indicating a high degree of selectivity.[11] This derivative was significantly safer for normal cells than doxorubicin, suggesting a potentially wider therapeutic window.[11]

Part 4: Key Experimental Methodologies

The data presented in this guide is predominantly derived from standardized in vitro assays. Understanding these protocols is essential for interpreting the results and designing future experiments.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thieno[2,3-d]pyrimidine derivatives and doxorubicin) in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

  • Incubation: Incubate the plate for a specified duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.

References

Validating 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid as a Kinase Inhibitor Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is one of rigorous scientific scrutiny. The thieno[2,3-d]pyrimidine core is a well-established pharmacophore known to produce potent kinase inhibitors targeting a range of kinases, including VEGFR-2, PI3K, and Tie-2.[1][2][3][4][5][6] This guide provides an in-depth, comparative framework for the experimental validation of a representative compound from this class, 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid, as a kinase inhibitor. While specific experimental data for this exact molecule is not extensively available in the public domain, we will use it as a case study to illustrate the critical validation workflow, comparing its potential performance with established alternatives and outlining the necessary experimental data to support its candidacy.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry. We will navigate the essential stages of validation, from initial biochemical potency and selectivity profiling to cellular target engagement and functional impact assessment.

The Kinase Inhibitor Validation Funnel: A Conceptual Overview

The validation of a novel kinase inhibitor is a multi-step process designed to progressively build a comprehensive profile of the compound's activity, selectivity, and cellular effects. This can be visualized as a funnel, where a compound is subjected to increasingly stringent and physiologically relevant assays.

Validation_Funnel cluster_0 Early Stage Validation cluster_1 Cellular Characterization cluster_2 Preclinical Evaluation Biochemical_Assays In Vitro Biochemical Assays Potency (IC50) Determination Selectivity Profiling (Kinase Panel) Mechanism of Action (ATP Competition) Cell_Based_Assays Cellular Target Engagement Pathway Modulation (Phosphorylation Assays) Functional Cellular Assays (e.g., Proliferation, Apoptosis) Biochemical_Assays:f1->Cell_Based_Assays:f0 In_Vivo_Studies In Vivo Target Validation Pharmacokinetics & Pharmacodynamics Efficacy in Disease Models Cell_Based_Assays:f1->In_Vivo_Studies:f0

Caption: Kinase Inhibitor Validation Workflow.

Part 1: Foundational Biochemical Validation

The initial step is to ascertain the direct interaction between this compound and its putative kinase target(s) in a purified, cell-free system. This stage focuses on quantifying the compound's potency and understanding its mechanism of inhibition.

In Vitro Kinase Activity Assay: Determining Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter that measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A luminescence-based assay is a common and robust method for this determination.[7] This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the target kinase in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The optimal concentrations of substrate and ATP should be empirically determined, often near the Km for ATP for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and facilitates a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]

Data Presentation: Comparative Potency of Thienopyrimidine Inhibitors

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
This compoundVEGFR-2Hypothetical 50Sorafenib90
This compoundPI3KαHypothetical 200GDC-094119
This compoundCK2Hypothetical >10,000TBB120

This table presents hypothetical data for illustrative purposes and should be populated with experimental results.

Selectivity Profiling: A Kinome-Wide View

A crucial aspect of kinase inhibitor validation is determining its selectivity. Many kinase inhibitors are not entirely specific for one target, and off-target effects can lead to unforeseen toxicities or polypharmacology.[8] Profiling this compound against a broad panel of kinases is essential.

Methodology: Kinase Selectivity Profiling

This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified, active kinases. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases, and the percent inhibition is measured. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then followed up with full IC50 determinations.

Mechanism of Action: ATP Competition

Understanding how a compound inhibits its target kinase is vital. Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket.

Experimental Approach: ATP Competition Assay

This can be determined by performing the in vitro kinase activity assay with varying concentrations of ATP. If the IC50 of this compound increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of action.

Part 2: Cellular Validation - Bridging the Gap to Physiology

While in vitro assays are fundamental, they do not fully recapitulate the complex cellular environment.[9] Cell-based assays are the next critical step to confirm that the inhibitor can enter cells, engage its target, and exert a biological effect.

Cellular Target Engagement

Demonstrating that the compound binds to its intended kinase target within a living cell is a key validation step. The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation:

    • Use a cell line that endogenously expresses the target kinase or transfect cells with a plasmid encoding the kinase tagged with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the cells in a 96-well white plate.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase, to the cells.

    • Add serial dilutions of this compound.

  • BRET Measurement:

    • Add the NanoLuc® substrate to the cells.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. The ratio of these signals is the BRET signal.

  • Data Analysis:

    • As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the compound concentration to determine the cellular IC50 for target engagement.

Pathway Modulation: Assessing Downstream Effects

A functional consequence of kinase inhibition is the reduction in phosphorylation of its downstream substrates. A Western blot or ELISA-based assay can be used to measure the phosphorylation status of a known substrate.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Use a primary antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Signaling_Pathway Ligand Ligand Receptor_Kinase Target Kinase (e.g., VEGFR-2) Ligand->Receptor_Kinase Activates Substrate Downstream Substrate Receptor_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Inhibitor 5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic acid Inhibitor->Receptor_Kinase Inhibits

Caption: Kinase Inhibition Signaling Pathway.

Functional Cellular Assays

The ultimate goal of a kinase inhibitor is to elicit a desired cellular response, such as inhibiting proliferation or inducing apoptosis in cancer cells.

Methodology: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Plate cancer cells that are known to be dependent on the target kinase signaling pathway.

  • Treat the cells with a dose range of this compound for 48-72 hours.

  • Measure cell viability using a metabolic assay (MTT) or an ATP-based luminescence assay (CellTiter-Glo®).

  • Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Activity

CompoundCell LineAssayGI50 (µM)
This compoundHCT-116ProliferationHypothetical 1.2
SorafenibHCT-116Proliferation5.8
GDC-0941MCF-7Proliferation0.8

This table presents hypothetical data for illustrative purposes and should be populated with experimental results.

Conclusion and Future Directions

The validation of this compound as a kinase inhibitor requires a systematic and multi-faceted approach. This guide has outlined a logical progression of experiments, from initial biochemical characterization of potency and selectivity to the confirmation of cellular target engagement and functional consequences. By adhering to these principles of scientific integrity and employing a self-validating experimental workflow, researchers can confidently establish the therapeutic potential of novel thienopyrimidine-based kinase inhibitors. The successful completion of this validation cascade provides a strong rationale for advancing a compound to preclinical in vivo studies.[10]

References

Assessing the In Vivo Efficacy of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of novel 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, a promising class of kinase inhibitors. By synthesizing data from preclinical studies and outlining robust experimental protocols, this document serves as a practical resource for evaluating the therapeutic potential of these compounds in oncology.

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to target various protein kinases.[1] Derivatives of this core structure have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][3][4] This guide will focus on the in vivo evaluation of these derivatives as anticancer agents, with a particular emphasis on their role as VEGFR-2 inhibitors.

The Rationale for In Vivo Assessment

While in vitro assays provide valuable initial data on the biochemical potency of a compound, in vivo studies are indispensable for determining its true therapeutic potential. Animal models allow for the evaluation of a drug candidate's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and safety in a complex biological system.[5][6] For anticancer agents, in vivo models are crucial for understanding how a compound affects tumor growth, angiogenesis, and metastasis.[7][8]

Comparative Efficacy of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes representative in vivo efficacy data for thieno[2,3-d]pyrimidine derivatives from preclinical oncology studies. This data is presented to illustrate the potential of this chemical class and to provide a benchmark for new compounds.

Compound IDTarget(s)In Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)ComparatorComparator TGIReference
KD-8 KRAS G12DCT26 syngeneic mouse model60 mg/kg, p.o., daily53%Vehicle-[9]
Compound 17f VEGFR-2- (Not specified in abstract)--Sorafenib-[4]
Thiazolo[5,4-d]pyrimidine 7a PI3K- (Not specified in abstract)-Significant--[2]
GW654652 VEGFR-2HN5 human tumor xenograft50 mg/kg, p.o., daily~70%Vehicle-[10]

Note: This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison between compounds should be made with caution due to variations in experimental models and conditions.

Experimental Protocol: Assessing In Vivo Antitumor Efficacy in a Xenograft Model

This section outlines a detailed, step-by-step methodology for evaluating the in vivo antitumor activity of a novel this compound derivative using a human tumor xenograft model in immunocompromised mice. This model is widely used in preclinical oncology to assess the efficacy of new drug candidates.[6][7]

Step 1: Cell Line Selection and Culture

The choice of the cancer cell line is critical and should be based on the putative mechanism of action of the test compound. For a VEGFR-2 inhibitor, a cell line known to secrete VEGF and be responsive to anti-angiogenic therapy, such as the human colorectal carcinoma HCT-116 or the hepatocellular carcinoma HepG2, would be appropriate.[4]

Step 2: Animal Model Selection

Athymic nude mice (nu/nu) are a standard choice for xenograft studies as their compromised immune system prevents the rejection of human tumor cells.[5] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Step 3: Tumor Implantation
  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium, such as Matrigel, to support initial tumor growth.

  • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

Step 4: Tumor Growth Monitoring and Animal Randomization
  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Once tumors reach the desired size, randomize the animals into treatment and control groups.

Step 5: Drug Formulation and Administration
  • Formulate the this compound derivative and the comparator drug (e.g., Sorafenib) in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

  • Administer the compounds to the respective treatment groups at predetermined dose levels and schedules. The vehicle is administered to the control group.

Step 6: Efficacy Evaluation
  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.

Step 7: Pharmacodynamic and Biomarker Analysis
  • Collect tumor and plasma samples for pharmacokinetic analysis to correlate drug exposure with efficacy.

  • Perform biomarker analysis on tumor tissue (e.g., immunohistochemistry for microvessel density, western blotting for VEGFR-2 phosphorylation) to confirm the mechanism of action.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the in vivo efficacy assessment protocol.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_post_study Post-Study Analysis Cell_Culture Cell Line Culture (e.g., HCT-116) Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Test Compound, Comparator, Vehicle) Randomization->Treatment Monitoring Ongoing Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia TGI_Calculation TGI Calculation Euthanasia->TGI_Calculation PK_PD_Analysis PK/PD & Biomarker Analysis Euthanasia->PK_PD_Analysis VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Aminothieno[2,3-d]pyrimidine -6-carboxylic acid derivative Inhibitor->VEGFR2 Inhibits ATP Binding

References

A Comparative Guide to Thieno[2,3-d]pyrimidine and Quinazoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. Among the most prominent are the quinazoline and thieno[2,3-d]pyrimidine scaffolds. Quinazoline, a fusion of benzene and pyrimidine rings, is a well-established cornerstone of modern drug design, most notably in the field of oncology.[1][2] Its bioisostere, the thieno[2,3-d]pyrimidine scaffold, replaces the benzene ring with a thiophene ring, offering a nuanced alternative with distinct physicochemical and pharmacological properties.[3][4]

This guide provides a comprehensive comparison of these two critical scaffolds. We will delve into their structural and physicochemical differences, synthetic accessibility, comparative biological activities, and structure-activity relationships (SAR). The objective is to equip researchers with the insights needed to strategically select and design molecules based on these frameworks for next-generation therapeutics.

Structural and Physicochemical Properties: A Bioisosteric Perspective

The fundamental difference between the two scaffolds is the replacement of a benzene ring in quinazoline with a five-membered, sulfur-containing thiophene ring in thieno[2,3-d]pyrimidine. This substitution, a classic example of bioisosterism, has profound implications for the molecule's properties.[3][4] The thiophene ring introduces altered electronics, steric profile, and metabolic stability compared to the benzene ring.

Diagram: Core Scaffold Structures

scaffolds cluster_Q Quinazoline cluster_T Thieno[2,3-d]pyrimidine Q_img Q_img T_img T_img

Caption: Chemical structures of Quinazoline and Thieno[2,3-d]pyrimidine.

The sulfur atom in the thiophene ring is a potential hydrogen bond acceptor and can influence the molecule's interaction with protein targets and metabolic enzymes. Furthermore, the five-membered ring has a different geometry and aromatic character than the six-membered benzene ring, which can affect binding conformations.

PropertyQuinazoline CoreThieno[2,3-d]pyrimidine CoreRationale for Difference
Chemical Formula C₈H₆N₂C₆H₄N₂SReplacement of a C₂H₂ unit with a sulfur atom.
Molar Mass ( g/mol ) 130.15136.18The higher atomic weight of sulfur compared to two carbons.
Aromaticity Bicyclic aromatic system.Bicyclic aromatic system.Both rings in each scaffold contribute to overall aromaticity.
Lipophilicity Generally higher.Generally lower.The sulfur atom in the thiophene ring can reduce lipophilicity compared to the corresponding phenyl group.
Hydrogen Bonding Two nitrogen atoms in the pyrimidine ring act as H-bond acceptors.Two nitrogen atoms (H-bond acceptors) and one sulfur atom (potential weak H-bond acceptor).The lone pair of electrons on the sulfur atom can participate in weak hydrogen bonding.
Metabolic Stability The benzene ring is susceptible to oxidation by Cytochrome P450 enzymes.The thiophene ring can have different metabolic pathways, potentially offering improved stability or different metabolites.The electronic nature of the thiophene ring alters its susceptibility to metabolic enzymes.

Synthetic Strategies: Pathways to Complexity

Both scaffolds are readily accessible through established synthetic routes, a key factor in their widespread use. However, the specific strategies and starting materials differ significantly.

Quinazoline Synthesis

The synthesis of quinazolines is well-documented, with several named reactions providing versatile entry points. Common methods often involve the cyclization of anthranilic acid derivatives or 2-aminobenzonitriles.[5][6][7]

  • Niementowski Reaction: A classic method involving the condensation of anthranilic acid with amides.[7]

  • Microwave-Assisted Synthesis: Modern techniques often employ microwave irradiation to accelerate reactions and improve yields.[5][8]

  • Multi-Component Reactions (MCRs): One-pot reactions combining three or more starting materials offer an efficient and atom-economical approach to highly substituted quinazolines.[5][6]

Diagram: General Quinazoline Synthesis Workflow

G A 2-Aminobenzonitrile or Anthranilic Acid Derivative C Cyclization Catalyst (e.g., Acid, Base, Metal) A->C B Aldehyde, Amide, or Nitrile B->C D Substituted Quinazoline C->D Condensation/ Cyclization

Caption: A simplified workflow for quinazoline synthesis.

Thieno[2,3-d]pyrimidine Synthesis

The construction of the thieno[2,3-d]pyrimidine core typically begins with the synthesis of a substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.

  • Gewald Reaction: This is the most prominent method for synthesizing the key 2-aminothiophene-3-carbonitrile or -3-carboxylate intermediate. It's a multi-component reaction involving an α-methylene ketone or aldehyde, a nitrile, and elemental sulfur in the presence of a base.[3][9]

  • Ring Cyclization: The 2-aminothiophene intermediate is then cyclized with reagents like formamide, formic acid, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to build the pyrimidine ring.[10]

G

Caption: Key positions for chemical modification on each scaffold.

For both scaffolds, the 4-amino group is a common feature in kinase inhibitors, as it forms a crucial hydrogen bond with the "hinge region" of the kinase domain. The primary difference in SAR exploration lies in the fused ring. In quinazolines, the 6- and 7-positions of the benzene ring are frequently modified. In thieno[2,3-d]pyrimidines, the corresponding 5- and 6-positions on the thiophene ring offer a different steric and electronic environment for optimization.

Experimental Protocols

To provide practical context, below are generalized, foundational protocols for the synthesis of each scaffold's core intermediate.

Protocol 1: Synthesis of a 2,4-dichlorothieno[2,3-d]pyrimidine

This protocol describes a common method to create a versatile intermediate for further functionalization.

  • Preparation of 2,4-dihydroxythieno[2,3-d]pyrimidine: Start with a suitable methyl 2-aminothiophene-3-carboxylate.

  • Chlorination: Place 2,4-dihydroxythieno[2,3-d]pyrimidine (1 equivalent) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (10-15 equivalents) as both reagent and solvent.

  • Reflux the mixture for 8-12 hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The crude solid product will precipitate. Filter the solid, wash with cold water until neutral, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2,4-dichlorothieno[2,3-d]pyrimidine intermediate. [11]

Protocol 2: Synthesis of a 4(3H)-Quinazolinone (Niementowski Reaction)

This classic protocol illustrates the direct construction of the quinazolinone core.

  • Reactant Mixture: In a round-bottom flask, combine anthranilic acid (1 equivalent) and a suitable amide like formamide (5-10 equivalents).

  • Thermal Reaction: Heat the mixture to 130-150 °C for 4-6 hours. The reaction progress can be monitored by TLC. [7]3. Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

  • The crude 4(3H)-quinazolinone will precipitate.

  • Filter the product, wash thoroughly with cold water to remove excess amide, and dry.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Conclusion: A Strategic Choice in Drug Discovery

Both the quinazoline and thieno[2,3-d]pyrimidine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal.

  • Quinazoline remains the established "gold standard" in many areas, particularly as a kinase inhibitor scaffold, with a wealth of SAR data and multiple clinical successes. Its synthetic chemistry is robust and well-understood. [2][12]* Thieno[2,3-d]pyrimidine serves as an excellent bioisosteric alternative. It provides an opportunity to design novel chemical matter with a distinct intellectual property profile. [13]The unique properties imparted by the thiophene ring can lead to improvements in potency, selectivity, and ADME profiles, making it a highly attractive scaffold for overcoming challenges encountered with quinazoline-based drugs, such as acquired resistance or off-target effects. [4][14] The choice between these two scaffolds is not a matter of inherent superiority but of strategic design. It depends on the specific biological target, the desired pharmacological profile, and the competitive landscape. As drug discovery continues to evolve, the intelligent application and exploration of both these privileged structures will undoubtedly continue to yield new and impactful medicines.

References

A Researcher's Guide to Validating the Mechanism of Action of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its structural similarity to the native purine nucleobases allows it to effectively compete for the ATP-binding site of various protein kinases.[4] This guide outlines a comprehensive, multi-pronged strategy for validating the mechanism of action (MoA) of a novel compound from this class, "5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid," hereafter referred to as Cpd-X .

Based on the known targets for this scaffold, we hypothesize that Cpd-X is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.[3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[5] This guide will provide a framework for rigorously testing this hypothesis, comparing methodologies and presenting detailed protocols to ensure scientific integrity. Our comparative analysis will use Gefitinib , a well-characterized, FDA-approved EGFR inhibitor, as a positive control.[6]

The Orthogonal Validation Workflow

A single experiment is insufficient to validate a compound's MoA. True scientific confidence is achieved through an orthogonal approach, where multiple independent methods are used to test the hypothesis at different biological levels. Our strategy is divided into three core stages:

  • Biochemical Validation: Does Cpd-X directly bind to and inhibit purified EGFR kinase?

  • Cellular Validation: Does Cpd-X engage EGFR within a living cell and block its downstream signaling pathway?

  • Functional Validation: Does target engagement by Cpd-X translate to a desired physiological outcome, such as inhibiting cancer cell proliferation?

Below is a diagram illustrating this validation workflow.

G cluster_0 Hypothesis: Cpd-X inhibits EGFR cluster_1 Part 1: Biochemical Validation cluster_2 Part 2: Cellular Validation cluster_3 Part 3: Functional Validation cluster_4 Conclusion hypothesis Cpd-X is a Novel Thieno[2,3-d]pyrimidine Derivative biochem_ic50 Enzymatic Assay (e.g., ADP-Glo™) Measure IC50 hypothesis->biochem_ic50 Test Direct Inhibition biochem_kd Biophysical Assay (e.g., SPR) Measure KD cell_cetsa Target Engagement (e.g., CETSA) Confirm Binding biochem_ic50->cell_cetsa Confirm in Cellular Context cell_wb Pathway Modulation (Western Blot) Measure p-EGFR, p-Akt func_via Phenotypic Assay (e.g., CellTiter-Glo®) Measure GI50 cell_cetsa->func_via Assess Functional Outcome conclusion MoA Validated func_via->conclusion

Caption: The experimental workflow for MoA validation.

Part 1: Biochemical Validation of Direct Target Engagement

The first step is to confirm that Cpd-X physically interacts with and inhibits the enzymatic function of its putative target, EGFR, in a purified, cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment.

Method Comparison: Enzymatic vs. Biophysical Assays
  • Enzymatic Assays (e.g., ADP-Glo™): These assays measure the consequence of target binding—the inhibition of the kinase's ability to phosphorylate a substrate. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced during the kinase reaction, providing a robust, high-throughput method to determine a compound's potency (IC50).[7][8][9]

  • Biophysical Assays (e.g., Surface Plasmon Resonance - SPR): These assays measure the direct binding of a compound to its target protein. SPR provides detailed kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated. A low KD value signifies a high-affinity interaction.

While an enzymatic assay confirms functional inhibition, a biophysical assay provides direct evidence of binding, and together they build a strong case for a direct MoA.

Comparative Data: Expected Biochemical Profile

The table below presents hypothetical, yet realistic, data for Cpd-X compared to the known EGFR inhibitor, Gefitinib.

CompoundTargetAssay TypeMetricValue (nM)Interpretation
Cpd-X EGFREnzymatic (ADP-Glo™)IC5045Potent functional inhibition.
Gefitinib EGFREnzymatic (ADP-Glo™)IC50~30[6]Confirms assay validity.
Cpd-X EGFRBiophysical (SPR)K D90Direct, high-affinity binding.
Erlotinib EGFRBiophysical (SPR)K D~20[10]Benchmark for high-affinity binding.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps to determine the IC50 value of Cpd-X against purified EGFR kinase.

  • Reagent Preparation: Prepare serial dilutions of Cpd-X and Gefitinib (positive control) in kinase buffer. Prepare a master mix containing purified recombinant EGFR protein, the appropriate substrate (e.g., a poly-GT peptide), and ATP at a concentration near its Km for the enzyme.

  • Kinase Reaction: In a 384-well plate, dispense 5 µL of the kinase/substrate/ATP master mix into each well. Add 5 µL of the compound dilutions (or DMSO as a vehicle control) to the wells. Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well.[11] This reagent stops the kinase reaction and depletes any remaining ATP.[7][8] Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Part 2: Cellular Validation of Target Engagement and Pathway Modulation

After confirming direct biochemical inhibition, the next critical step is to verify that Cpd-X can enter a living cell, bind to EGFR, and inhibit its signaling pathway.

The EGFR Signaling Cascade

Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues.[12] These phosphotyrosine sites act as docking platforms for adaptor proteins, initiating downstream cascades like the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[12][13][14][15] Our goal is to show that Cpd-X blocks this initial phosphorylation event.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus egf EGF Ligand egfr EGFR egf->egfr Binding & Dimerization p_egfr p-EGFR (Autophosphorylation) egfr->p_egfr grb2 GRB2/SOS p_egfr->grb2 pi3k PI3K p_egfr->pi3k ras RAS grb2->ras akt Akt pi3k->akt raf RAF ras->raf p_akt p-Akt akt->p_akt mek MEK raf->mek mtor mTOR p_akt->mtor erk ERK mek->erk proliferation Proliferation, Survival mtor->proliferation p_erk p-ERK erk->p_erk transcription Gene Transcription p_erk->transcription transcription->proliferation cpdx Cpd-X (Our Inhibitor) cpdx->p_egfr Inhibition

Caption: The EGFR signaling pathway and the point of inhibition.

Method Comparison: CETSA vs. Western Blot
  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[16][17] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified. An increase in the amount of soluble EGFR at higher temperatures in the presence of Cpd-X is direct proof of intracellular binding.[18]

  • Western Blot: This is a semi-quantitative immunoassay used to measure the levels of specific proteins.[5] To assess pathway modulation, we use antibodies that specifically recognize the phosphorylated forms of EGFR (p-EGFR) and downstream proteins like Akt (p-Akt). A reduction in the p-EGFR/total EGFR ratio after Cpd-X treatment provides functional evidence of target inhibition in cells.[5][19]

Comparative Data: Expected Cellular Profile
Cell LineTreatment (1 µM)MethodReadoutResultInterpretation
A549Cpd-X CETSAThermal Shift (ΔT m)+3.5 °CConfirms intracellular target engagement.
A549Cpd-X Western Blotp-EGFR / Total EGFR85% DecreasePotent inhibition of EGFR activity in cells.
A549Gefitinib Western Blotp-EGFR / Total EGFR90% Decrease[6]Confirms assay validity.
A549Vehicle (DMSO)Western Blotp-EGFR / Total EGFRNo ChangeEstablishes baseline EGFR activation.
Experimental Protocol: Western Blot for Phospho-EGFR

This protocol details the steps to measure the inhibition of EGF-stimulated EGFR phosphorylation in a cancer cell line like A549.

  • Cell Culture and Treatment: Plate A549 cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity. Pre-treat cells with various concentrations of Cpd-X, Gefitinib, or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes to induce robust EGFR phosphorylation.[19]

  • Protein Extraction: Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to lyse the cells and preserve protein phosphorylation states.[19]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[5]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068).[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[19]

  • Reprobing (Normalization): To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total EGFR, followed by a loading control like β-Actin.[5][19]

  • Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR for each treatment condition and compare it to the EGF-stimulated control.

Part 3: Functional Validation of Cellular Phenotype

The final, and perhaps most important, piece of evidence is demonstrating that the biochemical and cellular activities of Cpd-X translate into a relevant anti-cancer effect. Since EGFR signaling drives proliferation, we expect Cpd-X to inhibit the growth of EGFR-dependent cancer cells.

Method: Cell Viability Assay (e.g., CellTiter-Glo®)

Cell viability assays measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, indicating the presence of metabolically active cells. By treating cancer cells with a range of Cpd-X concentrations, we can determine the concentration that inhibits cell growth by 50% (GI50).

Comparative Data: Expected Functional Profile
Cell LineCompoundMetricValue (nM)Interpretation
PC-9 (EGFR-mutant)Cpd-X GI5095Potent inhibition of EGFR-dependent cell growth.
PC-9 (EGFR-mutant)Gefitinib GI50~12-77[21][22]Confirms cell line sensitivity and assay validity.
A549 (EGFR-wild type)Cpd-X GI50>10,000Demonstrates selectivity for EGFR-driven cells.
A549 (EGFR-wild type)Gefitinib GI50>10,000[23]Confirms relative resistance of wild-type cells.
Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed PC-9 (EGFR-mutant, sensitive) and A549 (EGFR-wild type, resistant) cells into 96-well, white-walled plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-X and Gefitinib. Include wells with media only (background) and vehicle-treated cells (100% viability control).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add an amount of reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control wells and plot the percentage of viability against the logarithm of compound concentration. Calculate the GI50 value using a non-linear regression model.

Conclusion

References

The Double-Edged Sword: A Guide to Cross-Reactivity Studies of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the promise of a potent lead compound is often tempered by the peril of off-target effects. The 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting key kinases in oncology and inflammatory diseases. However, its structural resemblance to the purine core of ATP necessitates a rigorous evaluation of its cross-reactivity profile across the human kinome. This guide provides an in-depth analysis of the importance of such studies, a comparison with alternative scaffolds, and detailed protocols for assessing the selectivity of these promising inhibitors.

The Imperative of Selectivity in Kinase Inhibition

The this compound Scaffold: A Comparative Overview

The thieno[2,3-d]pyrimidine core is a versatile starting point for the design of potent kinase inhibitors. Its derivatives have been investigated for activity against a range of crucial cancer-related kinases.[2][6] For instance, certain derivatives have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]

To contextualize the selectivity of this scaffold, it is instructive to compare it with other well-established kinase inhibitor chemotypes.

Comparison with Alternative EGFR Inhibitors

The landscape of EGFR inhibitors is dominated by several scaffolds, with the quinazoline core being particularly prominent in first and second-generation inhibitors like gefitinib and afatinib.[9] More recent developments have introduced pyrimidine-based structures, such as in the third-generation inhibitor osimertinib, which shows high selectivity for mutant forms of EGFR.[10]

Scaffold Primary Target(s) Known Cross-Reactivity/Selectivity Profile Representative Compound(s)
Thieno[2,3-d]pyrimidine EGFR (wild-type and mutant)Can exhibit activity against other kinases like VEGFR and c-Met, requiring careful optimization for selectivity.[4][7] Some derivatives show good selectivity over other EGFR family members like ErbB2 and ErbB4.[10]Compound 7a (a dual EGFR WT/T790M inhibitor)[7]
Quinazoline EGFR, ErbB2First-generation inhibitors often show activity against wild-type EGFR, leading to off-target toxicities.[9] Second-generation inhibitors can be less selective, hitting multiple ErbB family members.Gefitinib, Erlotinib, Afatinib[9]
Pyrimidine EGFR (mutant-selective)Third-generation inhibitors like osimertinib are designed for high selectivity for T790M mutant EGFR over wild-type, reducing dose-limiting toxicities.[10]Osimertinib
Indolocarbazole Analogue EGFR (mutant-selective), HER2/3/4, RETZWM026 demonstrates selectivity for T790M mutant EGFR over wild-type and also inhibits other relevant kinases, positioning it as a multi-target inhibitor.[11]ZWM026[11]
Comparison with Alternative VEGFR-2 Inhibitors

VEGFR-2 is another key target for thieno[2,3-d]pyrimidine-based inhibitors.[8] The field of VEGFR-2 inhibitors is populated by a diverse range of chemical scaffolds, often characterized as multi-kinase inhibitors.

Scaffold Primary Target(s) Known Cross-Reactivity/Selectivity Profile Representative Compound(s)
Thieno[2,3-d]pyrimidine VEGFR-2, c-MetCan be designed as potent dual inhibitors of VEGFR-2 and c-Met.[4] Some derivatives show potent, nanomolar inhibition of VEGFR-2.[8]Compound 12j (dual c-Met/VEGFR-2 inhibitor)[4]
Quinazoline VEGFR-2, other RTKsOften part of multi-kinase inhibitor profiles, targeting PDGFR, c-Kit, and others.[12]Vandetanib
Indole Carboxamide VEGFR-2Can be developed as potent and selective VEGFR-2 inhibitors, with some compounds demonstrating excellent biochemical and cellular potency.[13]Acylated aminopyrazole 21[13]
Pyrido[1,2-a]pyrimidin-4-one VEGFR-2Identified through computational methods as a novel scaffold with potential for VEGFR-2 inhibition.[14]ZINC33268577[14]

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. This typically involves an initial broad screen against a panel of kinases, followed by more in-depth cellular assays to confirm on-target engagement and functional consequences.

G cluster_0 Initial Screening cluster_1 Cellular Target Engagement cluster_2 Functional & Phenotypic Assays Lead Compound Lead Compound Kinase Panel In Vitro Kinase Panel (e.g., 200+ kinases) Lead Compound->Kinase Panel Determine IC50 values CETSA Cellular Thermal Shift Assay (CETSA) Kinase Panel->CETSA Validate hits in cellular context ITDR Isothermal Dose-Response (ITDR-CETSA) CETSA->ITDR Determine cellular EC50 Phosphorylation Target Phosphorylation Assay (Western Blot/ELISA) ITDR->Phosphorylation Confirm functional inhibition CellViability Cell Viability/Proliferation Assays Phosphorylation->CellViability Assess phenotypic outcome SelectivityProfile Comprehensive Selectivity Profile CellViability->SelectivityProfile

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Protocol 1: In Vitro Kinase Selectivity Panel

This protocol outlines a general procedure for screening a compound against a large panel of kinases to determine its selectivity profile. Commercial services offer panels covering a significant portion of the human kinome.[1][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad range of protein kinases.

Materials:

  • Test compound (e.g., a this compound derivative) dissolved in DMSO.

  • Kinase panel (recombinant kinases).

  • Corresponding kinase-specific substrates.

  • ATP.

  • Kinase reaction buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[16]

  • 384-well plates.

  • Multichannel pipettes and/or automated liquid handling system.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a 10-point dose-response curve might be 100 µM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µl) of the diluted compound or vehicle (DMSO) into the appropriate wells of a 384-well plate.[16]

  • Kinase Reaction Initiation:

    • Prepare a working solution of each kinase in the reaction buffer.

    • Prepare a working solution of the corresponding substrate and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to accurately determine competitive inhibition.[1]

    • Add the kinase working stock to the wells containing the compound.

    • Initiate the reaction by adding the ATP/substrate working stock to the wells. The final reaction volume is typically small (e.g., 5-10 µl).

  • Incubation: Incubate the plate at room temperature (or 30°C, depending on the kinase) for a specified period (e.g., 60 minutes).[16]

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[16]

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18][19][20]

Objective: To confirm the binding of a test compound to its target kinase within intact cells and to determine its cellular potency (EC50).

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound dissolved in DMSO.

  • Vehicle (DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • Centrifuge capable of 20,000 x g.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, detection reagents).

Procedure:

Part A: Melting Curve to Determine Temperature Shift

  • Cell Treatment: Treat cultured cells with a high concentration of the test compound (e.g., 10-30 µM) or vehicle for 1-3 hours.[18][21]

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[17]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles.[17]

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]

    • Carefully collect the supernatant.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble target kinase in each sample by Western blotting using a specific primary antibody.

    • Quantify the band intensities.

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Part B: Isothermal Dose-Response (ITDR) to Determine Cellular EC50

  • Cell Treatment: Treat cells with a serial dilution of the test compound for 1-3 hours.

  • Heat Challenge: Based on the results from the melting curve, select a single temperature that provides a significant difference in protein stability between the vehicle and a high concentration of the compound. Heat all samples at this temperature for 3 minutes.[17]

  • Lysis, Fractionation, and Analysis: Follow steps 3 and 4 from Part A.

  • Data Analysis:

    • Plot the amount of soluble target kinase against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein in the cell.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cultured Cells Incubate Incubate Cells (1-3 hours) Compound Test Compound (or Vehicle) Aliquot Aliquot Cell Suspension Incubate->Aliquot Heat Heat at various temps (Melting Curve) or single temp (ITDR) Aliquot->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge (20,000 x g) to pellet aggregates Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WesternBlot Western Blot for Target Protein Supernatant->WesternBlot Result Determine Thermal Shift and/or Cellular EC50 WesternBlot->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The this compound scaffold represents a valuable framework for the development of novel kinase inhibitors. However, its inherent potential for broad kinase activity underscores the critical need for comprehensive cross-reactivity studies. By employing a systematic approach that combines broad in vitro kinase panels with cellular target engagement assays like CETSA, researchers can build a detailed understanding of their compound's selectivity profile. This knowledge is not only crucial for interpreting biological data with confidence but is also a prerequisite for advancing safer and more effective targeted therapies into the clinic. Comparing the selectivity of these novel agents against established inhibitors with different core scaffolds provides essential context and can guide medicinal chemistry efforts to fine-tune potency and selectivity, ultimately leading to the development of best-in-class therapeutics.

References

in vitro and in vivo correlation of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid activity

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid, grounding procedural steps in the principles of laboratory safety and regulatory compliance.

While this document offers detailed guidance, it is imperative to remember that it supplements, not supplants, your institution's specific waste management policies and local regulations.[3] Always consult your Environmental Health & Safety (EHS) department for final approval of your disposal procedures.

Part 1: Hazard Assessment & Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. This initial assessment dictates the necessary personal protective equipment (PPE), storage requirements, and the ultimate disposal pathway.

Based on safety data sheets for structurally related thienopyrimidine and pyrimidine-carboxylic acid derivatives, this compound should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: May cause redness and irritation upon contact.[4][5]

  • Serious Eye Irritation: Poses a significant risk of causing serious, potentially damaging, eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of the dust may irritate the respiratory tract.[4][6]

The acidic nature of the carboxylic acid group and the reactivity of the amine group are the primary drivers of these irritant properties. This understanding is foundational to preventing exposure during waste handling.

Compound Profile
Chemical Name This compound
Molecular Formula C₇H₅N₃O₂S[7]
Appearance Likely a solid powder
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[4][5][6]
Incompatibilities Strong oxidizing agents, Strong bases, Amines[5]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazard profile, the following PPE is mandatory when handling this compound for disposal. The causality is clear: creating physical barriers is the most direct way to prevent chemical exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from dust or splashes.[8]

  • Hand Protection: Wear chemically impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[4]

  • Body Protection: A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection: All handling of the solid material that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[4]

Part 3: Waste Segregation & Containment Protocol

Proper containment is the cornerstone of safe chemical waste management. Follow this validated, step-by-step protocol to ensure your waste is handled correctly from the point of generation.

Step 1: Declaration as Hazardous Waste Any unused or unwanted this compound is to be immediately declared as waste. A chemical becomes a waste product the moment you no longer intend to use it.[9] It must be managed as hazardous waste from that point forward.

Step 2: Select a Compatible Waste Container The integrity of the container is critical to preventing leaks and environmental contamination.

  • Material: The container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice. The original manufacturer's container is often an excellent option if it is in good condition.[9]

  • Condition: The container must be free of cracks, leaks, or residue on the outside.[9]

  • Closure: It must have a secure, screw-top cap that prevents leakage.[2] Do not use stoppers or parafilm as a primary closure.

Step 3: Affix a Hazardous Waste Label Clear and accurate labeling is a strict regulatory requirement that prevents dangerous errors, such as the mixing of incompatible chemicals.[1][10]

  • Immediately affix a completed "Hazardous Waste" label to the container.

  • The label must include the following information:

    • The words "Hazardous Waste" .[10]

    • The full, unabbreviated chemical name: "this compound" . Do not use chemical formulas or structures.[9][10]

    • A clear statement of the associated hazards: "Irritant" .[10]

    • The date when waste was first added to the container (the accumulation start date).[10]

Step 4: Segregate from Incompatible Materials Store the waste container in a location that physically separates it from incompatible chemicals to prevent accidental reactions.[10]

  • Do NOT store with:

    • Strong Oxidizing Agents (e.g., nitrates, permanganates)

    • Strong Bases (e.g., sodium hydroxide)

    • Strong Acids (e.g., sulfuric acid)

  • The rationale for this segregation is to prevent exothermic reactions, the release of toxic gases, or violent decomposition that could occur if the materials were to mix accidentally.

Part 4: On-Site Accumulation and Storage

Laboratories must designate a specific Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[2]

  • Secondary Containment: Place the labeled waste container inside a larger, chemically resistant tub or bin. This secondary containment will capture any potential leaks from the primary container.[9]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[9][10]

  • Regular Inspection: The SAA should be inspected weekly to check for any signs of container degradation or leakage.[10]

Part 5: Final Disposal Pathway Decision

The chemical nature of this compound strictly prohibits certain disposal methods. Adherence to the correct final pathway is essential for environmental protection.

  • DO NOT Drain Dispose: This compound must not be poured down the sink. Its heterocyclic structure and organic acid nature can be harmful to aquatic ecosystems and may interfere with wastewater treatment processes.[6][11]

  • DO NOT Trash Dispose: As a hazardous chemical, it cannot be discarded in the regular solid waste trash.[3]

  • Required Method: The sole acceptable method for disposal is through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal contractor.[4][5] Contact your EHS department to schedule a waste pickup.

G cluster_0 start Unwanted Material: 5-Aminothieno[2,3-d]pyrimidine- 6-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe drain Drain Disposal? trash Trash Disposal? container Select Compatible Container (HDPE, Good Condition, Secure Lid) ppe->container label Affix Completed Hazardous Waste Label container->label segregate Segregate from Incompatibles (Bases, Oxidizers, Strong Acids) label->segregate saa Store in Secondary Containment in Satellite Accumulation Area (SAA) contact_ehs Contact EHS for Pickup saa->contact_ehs segregate->saa no1 NO drain->no1 no2 NO trash->no2

Caption: Decision workflow for the disposal of this compound.

Part 6: Accidental Spills & Decontamination

In the event of an accidental spill, a swift and correct response is crucial to minimize exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Wear Full PPE: Before addressing the spill, ensure you are wearing all required PPE as detailed in Part 2.[7]

  • Contain and Collect:

    • Do not sweep dry powder, as this can create airborne dust.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully scoop the mixture into a designated hazardous waste container.[4][7]

  • Decontaminate:

    • Wipe the spill area with a suitable solvent (e.g., water, if appropriate, followed by a detergent solution), collecting all cleaning materials as hazardous waste.

    • For contaminated glassware, triple-rinse with an appropriate solvent. The first two rinsates must be collected and disposed of as hazardous waste.[9] The third rinsate can typically be drain disposed, but confirm this with your EHS office.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or public health.

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid places us at the forefront of innovation. This compound, a member of the thienopyrimidine class, holds potential in various therapeutic areas. However, with innovation comes the profound responsibility of ensuring personal and environmental safety. The toxicological profile of this specific molecule is not fully characterized, demanding a cautious and proactive approach to safety[1]. This guide provides a comprehensive, technically grounded framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring that your focus remains on the science, secured by a foundation of safety.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its known and potential hazards is critical. Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, a clear hazard profile emerges. The compound is classified as hazardous, and the primary risks are associated with direct contact and inhalation of the solid material[2].

Hazard ClassificationDescriptionPrimary Exposure RouteSDS Signal Word
Skin Corrosion/Irritation Causes skin irritation upon contact.[2][3]DermalWarning[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]OcularWarning[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]InhalationWarning[3]
Acute Toxicity (Oral) Data is limited, but harm if swallowed is a potential risk.[4][5]Ingestion-

Crucially, no occupational exposure limits (OELs) have been established by bodies like OSHA or NIOSH[3]. This absence of data necessitates treating the compound as potentially hazardous and implementing robust engineering controls and PPE to minimize any potential exposure.

Core PPE Requirements: A Multi-Layered Defense

The principle of causality in safety dictates that our PPE choices must directly counteract the identified risks. For a powdered solid that is an irritant to the skin, eyes, and respiratory system, a multi-layered defense is not just recommended; it is essential.

Hand Protection: The First Line of Defense
  • Mandate: Wear chemical-impermeable gloves at all times when handling the container or the compound itself[4].

  • Expertise & Rationale: Given the skin irritation hazard, a single layer of gloves may not be sufficient, especially during prolonged handling or when preparing solutions. A double-gloving technique is the authoritative standard for handling potentially hazardous compounds[6]. This provides a critical buffer; if the outer glove is compromised, the inner glove continues to provide protection while you retreat from the immediate work area to replace the outer glove.

  • Protocol:

    • Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of your lab coat or gown.

    • Don the second pair of nitrile gloves, pulling the cuff over the sleeve of the lab coat or gown.

    • Change gloves every 30 minutes or immediately if you suspect contamination, tearing, or perforation[6].

Eye and Face Protection: Shielding Sensitive Tissues
  • Mandate: Wear protective eyewear. Standard safety glasses with side shields are the absolute minimum.

  • Expertise & Rationale: The classification "Causes serious eye irritation" demands more than minimal protection[2][3]. Fine powders can easily become airborne and bypass the protection offered by standard safety glasses. Therefore, chemical splash goggles are required whenever there is a risk of splashes or aerosol generation, such as when preparing solutions or transferring the powder[6]. For larger quantities (>1g) or procedures with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Protocol:

    • Ensure goggles provide a complete seal around the eyes.

    • If a splash risk exists, position a face shield over the goggles.

    • An eyewash station must be readily accessible and tested regularly[3][7].

Respiratory Protection: Preventing Inhalation
  • Mandate: Avoid breathing dust[1][3]. All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure[3].

  • Expertise & Rationale: The primary inhalation risk comes from fine dust particles generated during weighing and transfer. Engineering controls are the most effective way to mitigate this. However, in situations where a fume hood is not available for a brief task (e.g., initial container handling in receiving) or in the event of a spill, respiratory protection is required. A surgical mask offers no protection from chemical dust[6].

  • Protocol:

    • Primary Control: Conduct all manipulations of the solid compound in a chemical fume hood.

    • Secondary Control: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator is necessary. A disposable N95 respirator provides a minimum level of protection against airborne particles[6]. For significant spill cleanup, an elastomeric half-mask respirator with P100 (HEPA) filters is recommended[8].

Body Protection: Minimizing Dermal Exposure
  • Mandate: Wear suitable protective clothing to prevent skin exposure[1][4].

  • Expertise & Rationale: A standard cotton lab coat is suitable for low-intensity work with small quantities. However, for compounding solutions or handling larger amounts, a disposable, back-closing gown made of a low-permeability fabric (e.g., polypropylene) is required to provide a better barrier against contamination[6][8][9]. These gowns should have long sleeves with tight-fitting knit or elastic cuffs to integrate securely with your gloves[6][9].

Operational Plans: From Selection to Disposal

A successful safety plan is procedural. It requires a clear decision-making process and well-rehearsed, step-by-step protocols for implementation.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Control Selection start Start: Plan to handle This compound task_type What is the task? start->task_type weighing Weighing Solid / Transfers task_type->weighing Solid Handling solution Preparing Solution task_type->solution Solution Work spill Spill / Unpacking task_type->spill Contingency ppe_weighing Controls: Fume Hood PPE: - Double Nitrile Gloves - Goggles & Face Shield - Impermeable Gown weighing->ppe_weighing ppe_solution Controls: Fume Hood PPE: - Double Nitrile Gloves - Goggles - Lab Coat / Gown solution->ppe_solution ppe_spill Controls: Spill Kit PPE: - Double Nitrile Gloves - Goggles & Face Shield - Impermeable Gown - N95/P100 Respirator spill->ppe_spill

Caption: PPE selection workflow based on laboratory task.

Donning and Doffing Protocol

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Don the appropriate body protection.

  • Inner Gloves: Put on the first pair of gloves, tucking them under the gown cuffs.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely.

  • Outer Gloves: Put on the second pair of gloves, pulling them over the gown cuffs.

Doffing (Taking Off) Sequence: This should ideally be performed in an anteroom or designated area.

  • Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside with bare skin.

  • Gown/Lab Coat: Untie and peel away from the body, rolling it inside-out.

  • Goggles/Face Shield: Remove by handling the strap.

  • Respirator (if used): Remove by handling the straps.

  • Inner Gloves: Remove as the last item.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water[8].

Emergency Procedures and Disposal

PPE Failure or Direct Exposure:

  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops[2][4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][4].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

Disposal of Contaminated PPE: All disposable PPE used when handling this compound must be considered contaminated chemical waste.

  • Collect all used gloves, gowns, and other disposable items in a designated, sealed waste bag.

  • Label the bag clearly as hazardous chemical waste.

  • Dispose of the waste according to your institution's and local environmental regulations[2][3]. Do not discard in common trash receptacles.

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety. Each step is designed not only to protect you but also to prevent the spread of contamination, thereby protecting your colleagues and your research. Handling this compound with this level of diligence and respect for its potential hazards allows for the confident pursuit of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.